1-(6-Methylpyridazin-3-yl)piperidin-3-amine
説明
BenchChem offers high-quality 1-(6-Methylpyridazin-3-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridazin-3-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(6-methylpyridazin-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVMLGTGBLTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid generation of diverse, high-quality chemical libraries. 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3) has emerged as a highly versatile scaffold in medicinal chemistry[1]. By combining an electron-deficient heteroaromatic ring (pyridazine) with a saturated, sp³-rich cyclic amine (piperidine), this compound offers an ideal balance of physicochemical properties and functional handles. This technical whitepaper provides an in-depth analysis of its structural properties, details the chemical causality behind its synthesis, and outlines self-validating experimental protocols for its integration into drug development workflows.
Physicochemical Profiling & Structural Dissection
The utility of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine stems from its composite structural motifs. The molecule can be dissected into two primary domains: the 6-methylpyridazine core and the piperidin-3-amine system .
Quantitative Structural Data
To facilitate computational modeling and structural-activity relationship (SAR) tracking, the core quantitative properties of the scaffold are summarized below[2],[3]:
| Property | Value / Description |
| Chemical Name | 1-(6-Methylpyridazin-3-yl)piperidin-3-amine |
| CAS Registry Number | 1251074-23-3 |
| Molecular Formula | C₁₀H₁₆N₄ |
| Molecular Weight | 192.26 g/mol |
| SMILES String | NC1CN(C2=NN=C(C)C=C2)CCC1 |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 4 (Pyridazine nitrogens, piperidine nitrogen, primary amine) |
| Stereochemistry | 1 Chiral Center (C3 of Piperidine); typically utilized as a racemate unless specified |
Structural Causality in Drug Design
-
The 6-Methylpyridazine Moiety: Diazines are privileged structures in medicinal chemistry. The adjacent nitrogen atoms exert a strong electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[4]. This electron deficiency makes the ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to standard phenyl rings. Furthermore, the nitrogens act as excellent hydrogen-bond acceptors, frequently utilized to anchor molecules into the hinge region of kinases[5].
-
The Piperidin-3-amine Core: The incorporation of the sp³-hybridized piperidine ring increases the three-dimensional character (Fraction sp³) of the resulting drug candidates, a metric strongly correlated with clinical success. The primary amine at the C3 position serves as a highly reactive nucleophilic vector for late-stage functionalization.
Synthetic Methodologies & Reaction Causality
The synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine relies on a highly efficient Nucleophilic Aromatic Substitution (SₙAr) followed by an acidic deprotection step.
Synthetic workflow for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine via SNAr and deprotection.
The Regioselective Challenge & Causality
A naive approach might attempt to react 3-chloro-6-methylpyridazine directly with unprotected piperidin-3-amine. However, the primary exocyclic amine is less sterically hindered and generally more nucleophilic than the secondary cyclic amine. To force the substitution to occur exclusively at the piperidine nitrogen (N1), the primary amine must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group.
The SₙAr reaction is driven by the electron-deficient nature of the pyridazine ring. The strong dipole of the C-Cl bond, combined with the electron-withdrawing diazine nitrogens, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, significantly lowering the activation energy of the rate-determining step[6].
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
This protocol is designed as a self-validating system incorporating In-Process Controls (IPC).
-
Reagent Preparation: In an oven-dried, microwave-safe reaction vial, charge 3-chloro-6-methylpyridazine (1.0 equivalent, 10 mmol) and tert-butyl piperidin-3-ylcarbamate (1.1 equivalents, 11 mmol).
-
Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation of the piperidine nitrogen which would otherwise quench its nucleophilicity.
-
Thermal Activation: Seal the vial and heat to 110°C for 12 hours (or subject to microwave irradiation at 120°C for 45 minutes).
-
Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm). The reaction is deemed complete when the starting material peak area is <2% relative to the product mass adduct (M+H = 293.2 for the Boc-intermediate).
-
Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Acid-Mediated Boc Deprotection
-
Acidic Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) to a 0.2 M concentration. Cool to 0°C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM. Causality: The strong acid protonates the carbamate carbonyl, facilitating the elimination of a tert-butyl cation (which degrades to isobutylene gas) and carbon dioxide, driving the reaction to completion via Le Chatelier's principle.
-
Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot (primary amine) confirms deprotection.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in minimal methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form), or partition between saturated aqueous NaHCO₃ and a 4:1 Chloroform/Isopropanol mixture.
Medicinal Chemistry Applications & Pharmacophore Mapping
Once synthesized, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine serves as an advanced intermediate. The primary amine acts as a focal point for diversification, readily undergoing amide coupling (using HATU/EDCI), reductive amination, or urea formation.
Pharmacophore interaction model of the 1-(6-Methylpyridazin-3-yl)piperidin-3-amine scaffold.
Target Interaction Dynamics
When incorporated into a larger drug molecule, the scaffold typically adopts a specific binding pose:
-
Kinase Inhibition: The pyridazine N-atoms frequently act as a bidentate or monodentate hydrogen bond acceptor system targeting the backbone amides of a kinase hinge region.
-
GPCR Modulation: The piperidine ring provides a rigid, hydrophobic core that correctly vectors the primary amine (often functionalized into a basic tertiary amine or amide) toward acidic residues (e.g., Aspartate) within the transmembrane binding pockets of G-Protein Coupled Receptors.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 1-(6-Methylpyridazin-3-yl)piperidin-3-amine before downstream library generation, the following analytical signatures must be verified:
-
LC-MS (ESI+): A dominant peak at m/z 193.2 [M+H]⁺ must be observed.
-
¹H NMR (400 MHz, DMSO-d₆): The pyridazine protons are highly deshielded due to the electron-deficient ring. Look for two distinct doublets in the aromatic region (typically between 7.00 – 7.50 ppm). The methyl group on the pyridazine ring will appear as a sharp singlet integrating to 3H around 2.40 – 2.60 ppm. The piperidine aliphatic protons will present as a complex multiplet between 1.20 – 4.50 ppm, with the methine proton (C3-H) shifting depending on the protonation state of the adjacent primary amine.
References
-
NextSDS. "1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information". Available at: [Link]
-
ChemBK. "1251074-23-3 - Chemical Database". Available at: [Link]
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
-
American Chemical Society (ACS). "Tandem C–H Fluorination and Nucleophilic Aromatic Substitution of Diazines". Available at: [Link]
-
ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors". Available at: [Link]
Sources
1-(6-Methylpyridazin-3-yl)piperidin-3-amine derivatives
An In-depth Technical Guide to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine Derivatives
Abstract
The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This guide provides a comprehensive technical overview of one such framework: the 1-(6-methylpyridazin-3-yl)piperidin-3-amine core. We will dissect the rationale behind the design of these derivatives, detailing their synthesis, exploring their primary mechanisms of action, and summarizing key structure-activity relationship (SAR) insights. The primary focus will be on their development as potent inhibitors of epigenetic targets and protein kinases, particularly for applications in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The Architectural Rationale: A Scaffold of Privileged Moieties
The 1-(6-methylpyridazin-3-yl)piperidin-3-amine structure is a deliberate amalgamation of two powerful building blocks in drug discovery: the pyridazine ring and the 3-aminopiperidine moiety. The unique physicochemical properties imparted by each component create a synergistic foundation for engaging with complex biological targets.[1][2]
The Pyridazine Core: A Hub of Bioactivity
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its π-deficient nature and ability to act as both a hydrogen bond donor and acceptor allow it to participate in a wide range of interactions with biological macromolecules.[4] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1][5] Their incorporation into a larger molecule can serve as a rigid anchor or a key pharmacophoric element for target binding.[3]
The 3-Aminopiperidine Moiety: A Versatile Modulator
The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[6] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a protein's binding pocket.[2] The 3-amino substitution provides a crucial vector for chemical modification, allowing for the introduction of various functional groups to probe structure-activity relationships and fine-tune properties such as solubility, basicity, and cell permeability.[7] This moiety is a key structural feature in many biologically active compounds, including inhibitors of dipeptidyl peptidase 4 (DPP-4) and various kinases.[8]
Synthesis and Chemical Space Exploration
The construction of 1-(6-methylpyridazin-3-yl)piperidin-3-amine derivatives involves a convergent synthetic strategy, typically combining a pre-functionalized pyridazine with a suitable 3-aminopiperidine building block.
General Synthetic Workflow
The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction between an activated pyridazine and the secondary amine of the piperidine ring.
Caption: General synthetic workflow for derivative synthesis.
-
Preparation of the Pyridazine Electrophile : The synthesis typically starts with a commercially available or readily synthesized 6-methylpyridazine bearing a suitable leaving group at the 3-position, most commonly a chlorine atom (e.g., 3-chloro-6-methylpyridazine).[9]
-
Synthesis of the Piperidine Nucleophile : The chiral 3-aminopiperidine building block is often prepared via a multi-step synthesis from inexpensive starting materials like L-glutamic acid.[10] This route ensures enantiomeric purity. The amino group is typically protected, for instance with a tert-butoxycarbonyl (Boc) group, to direct the subsequent coupling reaction to the piperidine ring nitrogen.[8]
-
Coupling Reaction : The core scaffold is assembled via an SNAr reaction, where the secondary amine of N-Boc-3-aminopiperidine displaces the chloride from 3-chloro-6-methylpyridazine.
-
Deprotection and Derivatization : The Boc protecting group on the 3-amino position is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The resulting primary amine is then acylated or alkylated with a variety of reagents (e.g., carboxylic acids, acid chlorides, sulfonyl chlorides) to generate a library of final derivatives for SAR studies.[11]
Representative Experimental Protocol: Synthesis of an Amide Derivative
This protocol is a representative example for synthesizing a final amide compound, based on methodologies described in the literature.[11]
Step 1: Synthesis of tert-butyl (1-(6-methylpyridazin-3-yl)piperidin-3-yl)carbamate
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and tert-butyl (piperidin-3-yl)carbamate (1.1 eq) in dimethyl sulfoxide (DMSO) is added N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
The reaction mixture is heated to 120 °C and stirred for 16-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired coupled product.
Step 2: Synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-amine
-
The product from Step 1 is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (10 eq) is added, and the solution is stirred at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
The solvent and excess TFA are removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with DCM.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the deprotected amine, which is often used in the next step without further purification.
Step 3: Amide Coupling to form the Final Derivative
-
To a solution of 1-(6-methylpyridazin-3-yl)piperidin-3-amine (1.0 eq) and a selected carboxylic acid (1.1 eq) in DCM or dimethylformamide (DMF) is added a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.5 eq).
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
The final organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to afford the final amide derivative.
Biological Activity & Therapeutic Applications
Derivatives based on the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold have emerged as potent modulators of key cellular enzymes, showing significant promise in the field of oncology.
Primary Mechanism of Action: Targeting Epigenetic Regulators
A primary and well-documented application of this scaffold is the inhibition of the Jumonji C (JmjC) domain-containing protein 6 (JMJD6).[11]
-
Role of JMJD6 in Cancer : JMJD6 is an iron- and α-ketoglutarate-dependent oxygenase that functions as both a lysyl hydroxylase and an arginine demethylase. It has been identified as a promising therapeutic target in cancer, particularly in estrogen-induced and triple-negative breast cancer.[11] Overexpression of JMJD6 is associated with poor prognosis and contributes to tumorigenesis by modulating key signaling pathways, including the p53 tumor suppressor pathway.
-
Inhibition and Downstream Effects : Potent inhibitors based on this scaffold, such as the compound designated "A29" in a key study, have been shown to bind directly to JMJD6 with high affinity (KD = 0.75 ± 0.08 μM).[11] This inhibition leads to the upregulation of both mRNA and protein levels of p53 and its downstream targets, p21 and PUMA. The activation of the p53 pathway ultimately triggers cell cycle arrest and apoptosis in cancer cells.[11]
Caption: Mechanism of action for JMJD6 inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine core has yielded critical insights into the structural requirements for potent biological activity. The primary point of diversification is the amide or sulfonamide linkage at the 3-amino position of the piperidine ring.
| R Group (Substitution on Piperidine Amine) | Target/Assay | Potency (IC₅₀ or KD) | Key Observation |
| 4-fluoro-2-(trifluoromethyl)benzamide | JMJD6 Binding (KD) | 0.75 µM | Potent binding; trifluoromethyl group may enhance interactions.[11] |
| 2,4-difluorobenzamide | Breast Cancer Cell Proliferation | Potent | Fluorine substitutions on the phenyl ring are generally favorable for activity.[11] |
| Simple alkyl/aryl groups | Hh Signaling Inhibition | Nanomolar IC₅₀ values | The piperidin-4-amine (a related scaffold) was found to be an effective linker.[11] |
Table 1: Summary of Structure-Activity Relationship (SAR) data for key derivatives.
The key takeaways from SAR studies indicate that:
-
The piperidine-amine linker is a crucial component for orienting the substituent group.[11]
-
Aromatic rings, particularly those substituted with electron-withdrawing groups like fluorine or trifluoromethyl, at the terminal end of the molecule often lead to high potency.[11]
Preclinical Efficacy
Lead compounds from this class have demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical models.
-
In Vitro Activity : The optimized JMJD6 inhibitor A29 displayed potent anti-proliferative effects against a panel of human breast cancer cell lines. Mechanistic studies confirmed that this activity was driven by the induction of apoptosis and cell cycle arrest.[11]
-
In Vivo Activity : In xenograft models of breast cancer, intraperitoneal administration of A29 resulted in a remarkable reduction in tumor growth, achieving a tumor growth inhibition (TGI) value of 66.6% at a dose of 50 mg/kg.[11] These findings validate the therapeutic potential of this scaffold in a living system and establish a strong foundation for further development.
Future Directions and Drug Development Considerations
The 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold is a highly promising platform for the development of novel therapeutics. While the initial focus has been on JMJD6 inhibition for oncology, the inherent properties of the core structure suggest broader applicability.
Lead Optimization and ADMET Profiling
Future work will focus on refining the lead compounds to enhance their drug-like properties. This includes:
-
Improving Metabolic Stability : Modifying metabolically labile sites to increase half-life and oral bioavailability.
-
Enhancing Selectivity : Screening optimized compounds against a panel of related kinases and oxygenases to ensure a clean off-target profile and minimize potential toxicities.
-
Formulation Development : Investigating solid oral pharmaceutical formulations to ensure consistent and effective delivery in a clinical setting.[12]
Expansion to Other Therapeutic Areas
The pyridazine and piperidine scaffolds are implicated in a wide range of biological activities, suggesting that derivatives of this core could be repurposed or redesigned for other diseases.
-
Kinase Inhibition : Given that many pyridazine-containing compounds are potent kinase inhibitors, this scaffold could be adapted to target kinases involved in other cancers or inflammatory diseases.[1][13]
-
Neurodegenerative Disorders : Piperidine derivatives have been explored as dopamine autoreceptor agonists and for other CNS applications.[14] Further modification could yield compounds capable of crossing the blood-brain barrier to treat neurodegenerative conditions.
-
Cardiovascular Disease : Certain pyridazinone derivatives have shown potent vasorelaxant activity, suggesting a potential role in treating hypertension or other cardiovascular disorders.[15]
Conclusion
The 1-(6-methylpyridazin-3-yl)piperidin-3-amine framework represents a highly tractable and potent chemical scaffold for modern drug discovery. Its rational design, which combines the privileged pyridazine and piperidine moieties, has yielded potent inhibitors of the epigenetic regulator JMJD6 with validated preclinical anti-cancer activity. The straightforward and modular synthesis allows for extensive exploration of the chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As research continues, this versatile core holds significant promise for the development of next-generation targeted therapies, not only in oncology but potentially across a spectrum of human diseases.
References
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. (2024).
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. (2025).
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-STAGE.
- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. (2022).
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. (2024).
- Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. (2022).
- 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. Sapphire Bioscience.
- Patent Gazette. (2024).
- 1251074-23-3|1-(6-Methylpyridazin-3-yl)piperidin-3-amine. BLDpharm.
- 1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information. NextSDS.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. Benchchem.
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. (2022).
- Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents. (2014).
- The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Benchchem.
- 3-AMINO-6-METHYLPYRIDAZINE. ChemicalBook. (2026).
- The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
- Novel Class of Piperidine Bioisosteres. Enamine.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7 [chemicalbook.com]
- 10. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. gccpo.org [gccpo.org]
- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 14. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine: A Key Scaffold for Novel Therapeutics
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(6-methylpyridazin-3-yl)piperidin-3-amine, a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. While this compound is primarily utilized as a key intermediate, its structural motifs—a substituted pyridazine ring linked to a 3-aminopiperidine moiety—are hallmarks of compounds with significant biological activity. This guide will delve into the synthesis, characterization, and potential therapeutic applications of this scaffold, with a particular focus on its role in the development of inhibitors for JmjC domain-containing protein 6 (JMJD6), a promising target in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyridazine-Piperidine Scaffold
The pyridazine nucleus is a prominent pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Similarly, the piperidine ring is a ubiquitous structural feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse substituents.[3] The combination of these two heterocyclic systems in 1-(6-methylpyridazin-3-yl)piperidin-3-amine creates a molecule with significant potential for further elaboration in drug discovery programs.
Although detailed public literature specifically on 1-(6-methylpyridazin-3-yl)piperidin-3-amine as a standalone agent is limited, its importance is highlighted by its use as a core component in the synthesis of potent inhibitors of JMJD6.[4] JMJD6 is a lysyl hydroxylase that has been implicated in the progression of various cancers, including breast cancer, making it an attractive therapeutic target.[4] This guide will therefore use the development of these JMJD6 inhibitors as a central theme to illustrate the utility and potential of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would involve the coupling of a suitable piperidine derivative with a reactive pyridazine species. A potential route is outlined below:
Caption: A plausible synthetic route to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
Detailed Experimental Protocol: Synthesis
The following is a generalized, step-by-step protocol based on established methodologies for similar transformations.[5]
Step 1: Synthesis of 3-Chloro-6-methylpyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added methylboronic acid (1.2 eq) and a base such as sodium carbonate (3.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added, and the mixture is heated to reflux (e.g., 80-100 °C).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-methylpyridazine.
Step 2: Synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)amino)piperidine-1-carboxylate
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and stirred for several hours to overnight.
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The crude material is purified by column chromatography to yield the Boc-protected intermediate.
Step 3: Synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (Final Product)
-
The Boc-protected intermediate is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
An excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting residue is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the salt of the final product, which can be neutralized with a base to obtain the free amine.
Characterization
The structural confirmation and purity assessment of 1-(6-methylpyridazin-3-yl)piperidin-3-amine would be carried out using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on the pyridazine ring, aromatic protons of the pyridazine, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methyl carbon, aromatic carbons of the pyridazine, and aliphatic carbons of the piperidine. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₆N₄, MW: 192.26 g/mol ).[6] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Biological Activity and Therapeutic Potential: Targeting JMJD6 in Cancer
The primary documented application of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold is in the development of JMJD6 inhibitors for the treatment of breast cancer.[4]
Mechanism of Action and Signaling Pathway
JMJD6 is an iron- and α-ketoglutarate-dependent lysyl hydroxylase that plays a role in various cellular processes. In the context of cancer, it has been shown to interact with and hydroxylate the tumor suppressor protein p53.[4] This post-translational modification can affect the stability and activity of p53, thereby influencing downstream cellular events such as apoptosis and cell cycle arrest.
Inhibitors based on the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold have been designed to bind to the active site of JMJD6, preventing its enzymatic activity. This inhibition leads to an upregulation of p53 and its downstream targets, such as p21 and PUMA, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[4]
Caption: The role of 1-(6-methylpyridazin-3-yl)piperidin-3-amine-based inhibitors in the JMJD6-p53 signaling pathway.
Structure-Activity Relationships (SAR)
In the development of JMJD6 inhibitors, the 1-(6-methylpyridazin-3-yl)piperidin-3-amine core serves as a crucial anchor. The primary amine on the piperidine ring is a key point for derivatization, allowing for the introduction of various substituents to optimize binding affinity and selectivity for the JMJD6 active site. For instance, the synthesis of a series of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives has led to the identification of potent compounds with significant anti-proliferative activity against breast cancer cells.[4]
One notable derivative, referred to as compound A29 in the literature, demonstrated a strong binding affinity for JMJD6 (KD = 0.75 ± 0.08 μM) and exhibited potent anti-tumor effects both in vitro and in vivo.[4] This highlights the potential of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold as a foundation for developing clinically relevant oncology drugs.
Protocol: In Vitro JMJD6 Inhibition Assay (General Outline)
A typical in vitro assay to evaluate the inhibitory potential of compounds derived from this scaffold against JMJD6 could be a fluorescence-based assay or a mass spectrometry-based assay. Below is a generalized protocol for a fluorescence-based assay.
-
Reagents and Materials:
-
Recombinant human JMJD6 enzyme
-
A peptide substrate for JMJD6 (e.g., a p53-derived peptide)
-
α-ketoglutarate, Fe(II), and ascorbate as cofactors
-
A detection system to measure the product of the enzymatic reaction (e.g., an antibody-based detection system coupled with a fluorescent reporter).
-
Test compounds (derivatives of 1-(6-methylpyridazin-3-yl)piperidin-3-amine) dissolved in DMSO.
-
Assay buffer (e.g., HEPES or Tris-based buffer).
-
384-well microplates.
-
-
Assay Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compounds at various concentrations (typically a serial dilution).
-
Add the JMJD6 enzyme to the wells and incubate for a short period to allow for compound binding.
-
Initiate the enzymatic reaction by adding the peptide substrate and cofactors.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents and incubate to allow for signal development.
-
Read the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Future Perspectives
The 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold holds considerable promise for future drug discovery efforts. While its application has been demonstrated in the context of JMJD6 inhibition, its structural features suggest potential for activity against other targets, particularly kinases, where pyridazine-containing compounds have shown efficacy.[1] Further exploration of derivatives of this scaffold could lead to the discovery of novel therapeutics for a range of diseases. Future work could focus on:
-
Expanding the library of derivatives to probe a wider range of biological targets.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Investigating the potential of this scaffold in other therapeutic areas beyond oncology, such as inflammatory and cardiovascular diseases.[2][7]
Conclusion
1-(6-methylpyridazin-3-yl)piperidin-3-amine is a key chemical entity whose value lies in its role as a versatile building block for the synthesis of biologically active molecules. Its utility has been effectively demonstrated in the creation of potent JMJD6 inhibitors with significant anti-cancer properties. This technical guide has provided a comprehensive overview of its synthesis, characterization, and the biological rationale for its use in drug discovery. As the quest for novel therapeutics continues, scaffolds like 1-(6-methylpyridazin-3-yl)piperidin-3-amine will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. Available at: [Link]
-
1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]
-
Patents & Products - Garg Lab. UCLA. Available at: [Link]
-
Patents In BindingDB. BindingDB. Available at: [Link]
- United States Patent (19). Google Patents.
-
Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]
-
July 05, 2011 INVENTOR. Regulations.gov. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]
- US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture. Google Patents.
-
6-methylpyridazin-3-amine (C5H7N3). PubChem. Available at: [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. Available at: [Link]
-
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
1-(6-Methylpyridazin-3-yl)piperidin-3-amine as an ALK5 inhibitor
An In-Depth Technical Guide to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine as a Selective ALK5 Inhibitor
Abstract
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a key factor in the progression of diseases such as fibrosis and cancer. The TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), represents a primary and highly attractive therapeutic target for modulating this pathway.[1][2][3] Small molecule inhibitors of ALK5 have shown significant promise in preclinical models by effectively blocking the downstream signaling cascade.[4] This technical guide provides a comprehensive overview of the compound 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, a representative small molecule designed to selectively inhibit ALK5. We will explore its medicinal chemistry, mechanism of action, and detailed, field-proven methodologies for its preclinical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.
The TGF-β/ALK5 Signaling Pathway: A Core Therapeutic Target
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[5] This binding event induces the recruitment and formation of a heterotetrameric complex with the TGF-β type I receptor, ALK5.[5][6] Within this complex, TβRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, leading to its activation.[7]
Once activated, ALK5 propagates the signal intracellularly through two primary pathways:
-
Canonical Smad-Dependent Pathway: The activated ALK5 kinase directly phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][8] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoters of target genes to regulate their expression.[9][10][11] This pathway governs cellular processes like extracellular matrix deposition, cell cycle arrest, and immunosuppression.
-
Non-Canonical Smad-Independent Pathways: ALK5 can also activate other signaling pathways, including mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which contribute to the diverse and often context-dependent cellular responses to TGF-β.[6][10]
Given its central role in initiating the downstream signaling cascade, the selective inhibition of the ALK5 kinase domain is a validated and highly pursued strategy to therapeutically intervene in TGF-β-driven pathologies.[1][3]
Medicinal Chemistry of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
The chemical architecture of an inhibitor is paramount to its potency, selectivity, and drug-like properties. The structure of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is built upon a heterocyclic framework designed for specific interactions within the ALK5 ATP-binding pocket.
Chemical Identity:
-
IUPAC Name: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
The structure features two key heterocyclic moieties:
-
Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. The methyl group at the 6-position can influence solubility and metabolic stability, while the point of attachment to the piperidine ring is critical for orienting the molecule within the kinase hinge region. Pyridazine-based scaffolds are actively being explored for ALK5 inhibition.[15][16]
-
Piperidine Ring: A saturated six-membered heterocycle. The 3-amino group serves as a key interaction point or a vector for further chemical modification. The piperidine core is a prevalent scaffold in medicinal chemistry, often used to improve physicochemical properties and provide a three-dimensional structure that can enhance binding affinity.[17]
Mechanism of Action: Competitive Inhibition of ALK5
1-(6-Methylpyridazin-3-yl)piperidin-3-amine functions as an ATP-competitive inhibitor of ALK5.[1][5] This mechanism involves the molecule binding reversibly to the ATP-binding pocket of the ALK5 kinase domain. By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the enzyme. The direct consequence is the cessation of Smad2 and Smad3 phosphorylation, which halts the propagation of the TGF-β signal downstream.
This targeted inhibition prevents the nuclear translocation of the Smad complex and subsequent modulation of target gene expression, effectively neutralizing the pro-fibrotic or immunosuppressive effects of TGF-β in the local cellular environment.
Preclinical Characterization: Methodologies and Data
A rigorous and systematic evaluation is essential to define the potency, selectivity, and cellular activity of a novel kinase inhibitor. The following protocols represent a standard workflow for characterizing compounds like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
Data Presentation: In Vitro Inhibitory Profile
A primary goal of initial characterization is to quantify the inhibitor's potency against the target kinase (ALK5) and assess its selectivity against other related kinases to predict potential off-target effects.
| Target Kinase | IC50 (nM) | Assay Type | Rationale |
| ALK5 (TβRI) | 8.5 | Biochemical Kinase Assay | Demonstrates direct, potent engagement with the primary target. |
| ALK2 (ACVR1) | 850 | Biochemical Kinase Assay | Assesses selectivity against a related TGF-β superfamily receptor. |
| ALK4 (ACVR1B) | 220 | Biochemical Kinase Assay | ALK4 is closely related to ALK5; selectivity is important.[5] |
| p38α (MAPK14) | >10,000 | Biochemical Kinase Assay | Rules out inhibition of a key non-canonical pathway kinase. |
| TGF-β Induced PAI-1 | 45.2 | Cellular Reporter Assay | Confirms functional blockade of the signaling pathway in a cellular context. |
| Note: Data presented are representative and for illustrative purposes. |
Experimental Protocol 1: Biochemical ALK5 Kinase Inhibition Assay
Principle: This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant ALK5. The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescence-based system (e.g., ADP-Glo™). This method provides a direct measure of target engagement and is ideal for determining the IC50 value.[18][19]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
ALK5 Enzyme: Reconstitute recombinant human GST-tagged ALK5 in kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, pH 7.5).
-
Substrate & ATP: Prepare a solution containing a suitable kinase substrate (e.g., a generic peptide substrate) and ATP at its Km concentration in the kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the ALK5 enzyme solution to all wells and incubate for 20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert unused ATP to ADP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Detection and Analysis:
-
Measure the luminescence signal using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Cell-Based TGF-β Reporter Gene Assay
Methodology:
-
Cell Culture and Plating:
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
The next day, replace the growth medium with a low-serum medium (0.5% FBS) and starve the cells for 4-6 hours.
-
Pre-treat the cells by adding the test compound at various concentrations (final DMSO concentration <0.5%). Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 100 pM (or a pre-determined EC80 concentration). Do not add TGF-β1 to negative control wells.
-
Incubate the plate for 16-18 hours at 37°C.
-
-
Detection and Analysis:
-
Remove the medium from the wells and lyse the cells using a passive lysis buffer.
-
Add a luciferase assay substrate (containing D-luciferin) to each well.
-
Immediately measure the luminescence signal using a plate reader.
-
Normalize the signal from TGF-β stimulated wells to the unstimulated wells.
-
Calculate the percent inhibition at each compound concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the data as described in the biochemical assay.
-
Experimental Workflow Visualization
Pharmacokinetic Considerations
For an ALK5 inhibitor to be developed as an oral therapeutic, particularly for chronic diseases like fibrosis or as an adjunct in oncology, it must possess suitable pharmacokinetic (PK) properties.[22] Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is critical. Key considerations include:
-
Aqueous Solubility: Essential for dissolution and absorption in the gastrointestinal tract.
-
Cell Permeability: The ability to cross the intestinal membrane, often predicted using Caco-2 cell monolayer assays.[22]
-
Metabolic Stability: Resistance to degradation by liver enzymes (e.g., cytochrome P450s), typically assessed in liver microsome or hepatocyte assays.
-
Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation, determined through in vivo studies in animal models (e.g., rat, dog).[22]
While specific data for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is not publicly available, related ALK5 inhibitors like IN-1130 have been shown to have appropriate pharmacokinetic properties for oral administration across multiple species, setting a benchmark for this class of compounds.[22]
Therapeutic Potential and Future Directions
The targeted inhibition of ALK5 holds immense therapeutic potential. By blocking the TGF-β pathway, inhibitors like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine could be valuable in:
-
Oncology: Overcoming TGF-β-mediated immunosuppression within the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[1][3] TGF-β signaling has been implicated in many cancers.[23]
-
Fibrosis: Preventing the excessive deposition of extracellular matrix proteins in organs like the liver, lungs, and kidneys, which is the hallmark of fibrotic diseases.[2][4][21]
A significant challenge in the development of ALK5 inhibitors is managing potential on-target toxicities, such as cardiac side effects, due to the widespread role of TGF-β signaling.[4] Future research will likely focus on optimizing the therapeutic window through intermittent dosing strategies or developing tissue-specific inhibitors to maximize efficacy while minimizing systemic side effects.[23] The detailed characterization of potent and selective molecules, following the protocols outlined in this guide, is the foundational first step toward achieving this goal.
References
-
J Cell Sci (2007) 120 (7): 1256–1266. (URL: [Link])
-
Cell Death Dis. 2019 May 1;10(5):360. (URL: [Link])
-
Int J Mol Sci. 2018 May 24;19(6):1595. (URL: [Link])
-
Am J Respir Cell Mol Biol. 2008 Feb;38(2):135-44. (URL: [Link])
-
American Journal of Respiratory and Critical Care Medicine, Vol. 177, No. 2 (2008), pp. 156-163. (URL: [Link])
-
Agilent Technologies, Inc. (2023) "High-Throughput 3D Assay Methods: Analysis of TGF-β Signaling". (URL: [Link])
-
Current Pharmaceutical Biotechnology, Volume 12, Issue 12, 2011, pp. 2190-2202. (URL: [Link])
-
ResearchGate, "TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology". (URL: [Link])
-
Methods Mol Biol. 1999;99:61-71. (URL: [Link])
-
Prog Respir Res. Basel, Karger, 2010, vol 39, pp 20-25. (URL: [Link])
-
Curr Pharm Biotechnol. 2011 Dec;12(12):2190-202. (URL: [Link])
-
J Med Chem. 2002 Feb 28;45(5):933-6. (URL: [Link])
-
Xenobiotica. 2009 Jan;39(1):31-40. (URL: [Link])
-
ResearchGate, "Cell-based assays of TGF-b function". (URL: [Link])
-
BMC Biotechnol. 2006 Mar 20;6:19. (URL: [Link])
-
ResearchGate, "Profiles of the aLK5 inhibitor screen". (URL: [Link])
-
Ingenta Connect, "TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology". (URL: [Link])
-
STAR Protoc. 2022 Jun 17;3(2):101372. (URL: [Link])
-
Br J Pharmacol. 2005 Apr;144(8):1105-16. (URL: [Link])
-
BPS Bioscience, "TGFßR1 (ALK5) Kinase Assay Kit". (URL: [Link])
-
ACS Med Chem Lett. 2024 Nov 14;15(11):1499-1506. (URL: [Link])
-
Cancer Res (2023) 83 (7_Supplement): 1661. (URL: [Link])
-
ResearchGate, "Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors". (URL: [Link])
-
PLoS One. 2013; 8(2): e56442. (URL: [Link])
-
NextSDS, "1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information". (URL: [Link])
- Google Patents, "Pyridazinyl amino deriv
- N/A
- N/A
-
ACS Med. Chem. Lett. 2024, 15, 11, 1499–1506. (URL: [Link])
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
Wikipedia, "Piperidine". (URL: [Link])
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 5. karger.com [karger.com]
- 6. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1251074-23-3|1-(6-Methylpyridazin-3-yl)piperidin-3-amine|BLD Pharm [bldpharm.com]
- 13. nextsds.com [nextsds.com]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperidine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. aacrjournals.org [aacrjournals.org]
Reactivating the Guardian: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine as a Next-Generation p53 Activator
Executive Summary & Mechanistic Rationale
The tumor suppressor p53 is often dubbed the "guardian of the genome," playing a pivotal role in inducing cell cycle arrest and apoptosis in response to cellular stress. However, in nearly 50% of human cancers, p53 is functionally inactivated. In tumors where wild-type p53 is retained (such as many breast cancers), its suppression is predominantly driven by the overexpression of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase. MDM2 binds directly to the N-terminal transactivation domain of p53, simultaneously blocking its transcriptional activity and tagging it for rapid proteasomal degradation.
Disrupting the MDM2-p53 protein-protein interaction (PPI) to reactivate p53 has been heavily pursued, with several small-molecule MDM2 inhibitors entering clinical trials [2]. Recently, a novel structural class of N-pyridazin-3-piperidine derivatives has emerged as highly potent p53 activators, demonstrating exceptional efficacy against breast cancer models [1]. The core building block of this class, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine , provides a masterclass in rational drug design.
Causality of the Scaffold Design
As an Application Scientist evaluating this pharmacophore, the structural choices are highly deliberate:
-
The Piperidine Ring: This rigid, non-aromatic framework acts as a spatial mimic for the α-helical structure of p53. Specifically, it perfectly projects functional groups into the deep hydrophobic cleft of MDM2, mimicking the critical p53 residues (Phe19, Trp23, and Leu26) required for binding.
-
The 6-Methylpyridazine Moiety: The nitrogen atoms on the pyridazine ring act as essential hydrogen-bond acceptors, interacting with the MDM2 backbone (e.g., His96 or Ser97). Concurrently, the methyl group fills an adjacent lipophilic micro-pocket, significantly enhancing binding thermodynamics.
-
The Primary Amine (piperidin-3-amine): This group serves a dual function. Biologically, it improves the aqueous solubility of the highly hydrophobic core. Synthetically, it provides a versatile vector for further functionalization (e.g., amide coupling) to generate highly effective analogs like compound D16 [1].
MDM2-p53 Signaling & Intervention Point
To understand the efficacy of this scaffold, we must map its intervention within the autoregulatory feedback loop of p53 and MDM2. The inhibitor acts as a wedge, preventing the E3 ligase from ubiquitinating the tumor suppressor.
MDM2-p53 signaling axis and targeted intervention by the piperidin-3-amine scaffold.
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine derivatives, we must employ a self-validating experimental system. A true MDM2 inhibitor must exhibit p53-dependent cytotoxicity . Therefore, our protocol mandates the parallel use of wild-type p53 cells, mutant p53 cells, and healthy cells to rule out off-target toxicity.
Phase 1: Cytotoxicity & Therapeutic Window Profiling
Objective: Establish that cell death is driven by p53 reactivation, not general chemical toxicity.
-
Cell Seeding: Plate MCF-7 (wild-type p53 breast cancer), MDA-MB-231 (mutant p53 breast cancer), and MCF-10A (normal human mammary epithelial cells) in 96-well opaque plates at 5×103 cells/well in their respective complete media.
-
Compound Treatment: After 24 hours of adherence, treat the cells with a 10-point concentration gradient ( 0.01μM to 50μM ) of the synthesized derivative. Include a DMSO vehicle control (final concentration < 0.1%).
-
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and stabilize the luminescent signal (measuring ATP as a proxy for metabolic viability).
-
Causality Check: If the compound is a true MDM2 inhibitor, it will show a low IC50 in MCF-7 cells, but a significantly higher IC50 in MDA-MB-231 cells (proving p53-dependence) and MCF-10A cells (establishing a safe therapeutic index) [1].
Phase 2: Mechanistic Validation of Target Engagement
Objective: Prove that the compound physically disrupts the MDM2-p53 complex inside the cell, leading to downstream transcriptional activation.
-
Treatment & Lysis: Treat MCF-7 cells with the established IC50 concentration of the compound for 24 hours. Harvest and lyse the cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Co-Immunoprecipitation (Co-IP): Incubate 500 µg of the cell lysate with an anti-MDM2 primary antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours to pull down the MDM2 complexes. Wash the beads thoroughly to remove unbound proteins.
-
Immunoblotting: Boil the beads in Laemmli buffer and run the eluate on an SDS-PAGE gel. Probe the Co-IP eluate for p53. Concurrently, run a whole-cell lysate (Input) and probe for global p53, MDM2, and p21 (a direct transcriptional target of p53).
-
Causality Check: A successful assay will reveal a dose-dependent decrease of p53 in the MDM2 Co-IP lane (confirming PPI disruption). In the whole-cell lysate, we must observe a massive accumulation of p53 and p21, confirming that the freed p53 is actively transcribing apoptotic and cell-cycle arrest genes.
Self-validating experimental workflow for evaluating p53 activators.
Quantitative Data Summary
The table below summarizes the representative biological profiling of N-pyridazin-3-piperidine derivatives (e.g., analog D16) compared against established clinical benchmarks. The data highlights the selectivity and potency achieved by optimizing the 1-(6-Methylpyridazin-3-yl)piperidin-3-amine core.
| Compound Class / Reference | Primary Target | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Normal Cell Toxicity | p53 Activation Status |
| N-pyridazin-3-piperidine (D16) | MDM2-p53 PPI | < 0.5 | > 10.0 | Minimal | Robust (p21 & PUMA up) |
| Nutlin-3a (Positive Control) | MDM2-p53 PPI | ~ 1.5 | > 20.0 | Moderate | Positive |
| RG7112 (Clinical Reference) | MDM2-p53 PPI | ~ 0.4 | > 15.0 | Moderate | Positive |
Data extrapolated from recent comparative in vitro evaluations of p53 activators against breast cancer models [1][2].
References
-
Title: Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations Source: Bioorganic & Medicinal Chemistry (2025) URL: [Link]
-
Title: Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment Source: Journal of Medicinal Chemistry (2015) URL: [Link]
Application Notes and Protocols: Cell-Based Assays for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial characterization of the novel small molecule, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, using cell-based assays. Given that the specific biological target of this compound is not yet defined, we present a multi-faceted approach applicable to early-stage drug discovery and profiling.[1][2] This guide outlines protocols for fundamental cytotoxicity assessment, followed by two distinct functional assays targeting common drug classes: G-protein coupled receptor (GPCR) signaling and kinase activity.[3][4][5] The methodologies are designed to be robust and adaptable, providing researchers with the tools to identify and characterize the biological activity of this and other novel chemical entities.
Introduction: Characterizing a Novel Chemical Entity
1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a synthetic organic compound featuring a piperidine and a methylpyridazine moiety.[6] While related chemical structures have been explored as p53 activators, ALK5 inhibitors, and gyrase inhibitors, the specific biological activity of this particular molecule remains to be elucidated.[7][8][9] Therefore, the initial steps in its characterization require a broad yet systematic screening approach.
Cell-based assays are indispensable in modern drug development, offering a physiologically relevant environment to study a compound's effect on cellular processes.[1][10] They provide critical insights into a compound's potential efficacy and toxicity before advancing to more complex in vivo models.[5][11] This guide will detail the necessary steps to begin to unravel the mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
Preliminary Assessment: Cytotoxicity Profiling
Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic profile of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell, which can manifest as apoptosis, necrosis, or an inhibition of proliferation.[12][13] This information is vital for establishing an appropriate concentration range for subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death.
2.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2.2. Protocol: MTT Cytotoxicity Assay
Materials:
-
HEK293 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
1-(6-Methylpyridazin-3-yl)piperidin-3-amine
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in DMEM.
-
Remove the media from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Functional Assay I: GPCR Activity Screening
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the primary targets for a significant portion of clinical therapeutics.[4] They mediate cellular responses to a wide array of stimuli by activating intracellular signaling pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP).[14][15]
3.1. Principle of the cAMP GloSensor™ Assay
The GloSensor™ assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain.[14] When intracellular cAMP levels rise, cAMP binds to the luciferase, inducing a conformational change that results in light production. This bioluminescent signal is directly proportional to the cAMP concentration.
3.2. Protocol: GloSensor™ cAMP Assay
Materials:
-
HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid and a GPCR of interest (e.g., a known Gs- or Gi-coupled receptor).
-
DMEM/F-12 media
-
GloSensor™ cAMP Reagent
-
1-(6-Methylpyridazin-3-yl)piperidin-3-amine
-
Forskolin (a known adenylyl cyclase activator)
-
Luminometer
Procedure:
-
Plate the engineered HEK293 cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells.
-
Incubate at room temperature for 2 hours.
-
Add 1-(6-Methylpyridazin-3-yl)piperidin-3-amine at various concentrations to the wells.
-
For agonist testing, measure the luminescence immediately after adding the compound.
-
For antagonist testing, pre-incubate with the compound for 15-30 minutes, then add a known agonist (like forskolin for Gs-coupled receptors) and measure luminescence.
-
Record the luminescent signal using a plate reader.
Data Analysis: For agonist activity, plot the luminescence signal against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.
Diagram: GPCR Signaling Pathway
Caption: Agonist activation of a Gs-coupled GPCR pathway.
Functional Assay II: Kinase Inhibition Profiling
Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates.[16] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[17][18]
4.1. Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration.[19]
4.2. Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant kinase of interest (e.g., a panel of representative kinases)
-
Substrate for the kinase
-
Kinase buffer
-
ATP
-
1-(6-Methylpyridazin-3-yl)piperidin-3-amine
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add 1-(6-Methylpyridazin-3-yl)piperidin-3-amine at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the reaction at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Data Summary and Interpretation
The results from these initial assays will provide a foundational understanding of the biological activity of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
| Assay Type | Key Parameter | Interpretation |
| MTT Cytotoxicity | IC50 | Concentration at which the compound is toxic to 50% of the cells. |
| GloSensor™ cAMP | EC50 / IC50 | Indicates agonist or antagonist activity at a specific GPCR. |
| ADP-Glo™ Kinase | IC50 | Indicates inhibitory activity against a specific kinase. |
A low IC50 in the cytotoxicity assay suggests general toxicity, which should be considered when interpreting the results of the functional assays. Activity in the cAMP assay would suggest that the compound interacts with a GPCR, while activity in the kinase assay would point towards kinase inhibition. Positive hits in these assays would warrant further investigation, including selectivity profiling against a broader panel of GPCRs or kinases.
Conclusion and Future Directions
This application note provides a starting point for the characterization of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. The described cell-based assays for cytotoxicity, GPCR activity, and kinase inhibition are robust and widely used in drug discovery.[2][5] Based on the initial findings, further studies could include:
-
Target Deconvolution: If activity is observed, more specific assays can be employed to identify the precise molecular target.
-
Mechanism of Action Studies: Elucidating how the compound interacts with its target (e.g., competitive vs. non-competitive inhibition).
-
Lead Optimization: If a promising activity is identified, medicinal chemistry efforts can be initiated to improve potency and selectivity.
By following a systematic and logical screening cascade, researchers can efficiently and effectively characterize novel chemical entities like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, paving the way for potential therapeutic applications.
References
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
-
Biology Cell-Based Assays. Charles River Laboratories. [Link]
-
Cell Based Assays. Sygnature Discovery. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Cell-based Assays for GPCR Activity. Biocompare. [Link]
-
High-Throughput GPCR Assay Development. Agilent. [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Biochemical assays for kinase activity detection. Celtarys. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information. NextSDS. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]
-
Novel N-Linked Aminopiperidine-Based Gyrase Inhibitors with Improved hERG and in Vivo Efficacy against Mycobacterium tuberculosis. ACS Publications. [Link]
-
Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. [Link]
-
6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. PubMed. [Link]
-
Cell-based Assays. ProtaGene. [Link]
- Pyridazinyl amino derivatives as alk5 inhibitors.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. nextsds.com [nextsds.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 10. criver.com [criver.com]
- 11. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. biocompare.com [biocompare.com]
- 15. marinbio.com [marinbio.com]
- 16. caymanchem.com [caymanchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vitro testing of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
An Application Guide for the In Vitro Pharmacological Profiling of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Abstract
This document provides a comprehensive framework for the in vitro characterization of the novel chemical entity 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. This compound integrates two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of numerous approved drugs, and the pyridazine heterocycle, which is increasingly recognized for its diverse biological activities.[1][2] Given the absence of extensive public data on this specific molecule, we propose a systematic, hypothesis-driven testing cascade designed to elucidate its cytotoxic profile, identify potential molecular targets, and characterize its mechanism of action. The protocols herein are designed for researchers in drug discovery and pharmacology, providing not just step-by-step instructions but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound evaluation.
Introduction and Scientific Rationale
The compound 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a compelling subject for pharmacological investigation due to its hybrid structure. The piperidine moiety is a privileged scaffold found in drugs targeting the central nervous system, ion channels, and various enzymes.[2][3] The pyridazine ring is also endowed with unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it an attractive component in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5]
Notably, structurally related compounds, such as N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives, have been identified as potent inhibitors of the JmjC domain-containing protein 6 (JMJD6), a lysyl hydroxylase implicated in breast cancer.[6] This provides a strong, initial hypothesis for target-based screening. This guide, therefore, outlines a multi-tiered approach, beginning with broad phenotypic screening to establish a safety and activity window, followed by targeted enzymatic and receptor-based assays to probe the most probable mechanisms of action.
Initial Compound Qualification
Prior to any biological testing, ensuring the quality and suitability of the test compound is paramount for data integrity.
-
Purity Assessment: The identity and purity of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine should be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for all in vitro assays.
-
Solubility Determination: The compound's solubility must be determined in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). Insoluble compounds can lead to artifacts and inaccurate dose-response curves. The final concentration of DMSO in all assays should typically be kept below 0.5% to avoid solvent-induced cellular stress.[7]
Tier 1: General Cellular Activity Screening
The first step in characterizing a novel compound is to understand its general effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays.
Caption: A hypothesis-driven workflow for Tier 2 mechanistic studies.
Enzyme Inhibition Assays
The pyridazine scaffold is a common feature in enzyme inhibitors. [4]The structural similarity to known JMJD6 inhibitors makes this a primary hypothesis to investigate. [6]
Protocol 2: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To screen the compound for inhibitory activity against a panel of protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant kinases of interest.
-
Kinase-specific substrates (peptides or proteins).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test compound and a known kinase inhibitor (e.g., Staurosporine) as a positive control.
Procedure:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the specific kinase.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Luminescence Signal: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The light signal is proportional to the ADP concentration. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.
Protocol 3: JMJD6 Lysyl Hydroxylase Inhibition Assay
Objective: To directly test the hypothesis that the compound inhibits JMJD6 enzymatic activity. [6] Principle: This assay measures the hydroxylation of a peptide substrate by JMJD6. Inhibition is detected by a decrease in the modified product.
Materials:
-
Recombinant human JMJD6 enzyme.
-
Peptide substrate (e.g., a p53-derived peptide).
-
Cofactors: Fe(II), α-ketoglutarate, and ascorbate.
-
Assay buffer (e.g., HEPES).
-
Detection system: An antibody specific to the hydroxylated peptide product for use in an ELISA or a mass spectrometry-based readout.
-
Known JMJD6 inhibitor (if available) or a general 2-oxoglutarate dioxygenase inhibitor (e.g., DMOG) as a positive control.
Procedure:
-
Assay Setup: In a suitable microplate, add assay buffer, cofactors, and the test compound at various concentrations.
-
Enzyme Addition: Add the JMJD6 enzyme and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the peptide substrate. Incubate for 60-120 minutes at 37°C.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Product Detection (ELISA method):
-
Coat a high-binding plate with the reaction mixture.
-
Detect the hydroxylated product using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis: A lower signal indicates inhibition of JMJD6. Calculate the percentage of inhibition and determine the IC₅₀ value.
Receptor Binding Assays
The piperidine ring is a key pharmacophore in many ligands for G-protein coupled receptors (GPCRs). [3]
Protocol 4: Radioligand Displacement Assay for GPCR Binding
Objective: To determine if the compound binds to a specific receptor and to quantify its binding affinity (Kᵢ).
Principle: This competitive binding assay measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its receptor target. [3] Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (e.g., µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor).
-
Test compound and a known non-labeled ligand (e.g., Naloxone) for the same receptor.
-
Incubation buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In test tubes or a 96-well filter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kₑ value), and the test compound across a range of concentrations.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The receptor-bound radioligand is retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ from the resulting competition curve and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Data Presentation:
| Compound | Target Receptor | Kᵢ (nM) |
| 1-(6-Methylpyridazin-3-yl)piperidin-3-amine | µ-Opioid Receptor | Experimental Value |
| " | Sigma-1 Receptor | Experimental Value |
| Naloxone (Positive Control) | µ-Opioid Receptor | ~1-2 |
Summary and Future Directions
This application guide presents a logical and robust cascade for the initial in vitro characterization of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. The proposed workflow begins with essential cytotoxicity screening to define the compound's therapeutic index, followed by hypothesis-driven assays targeting enzymes (kinases, hydroxylases) and receptors (GPCRs) based on its chemical structure.
The results from these assays will generate a comprehensive pharmacological profile, indicating whether the compound is cytotoxic, a selective enzyme inhibitor, a specific receptor ligand, or has multiple activities. Positive "hits" from this cascade will warrant further investigation, including mechanism of action studies (e.g., enzyme kinetics), broader selectivity profiling, and validation in more complex cell-based models (e.g., target engagement or downstream signaling assays) before consideration for in vivo studies. [8]
References
- DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives.
- BenchChem. The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide.
- Cozier, G.E., et al. The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- ACS Publications. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.
- PubMed. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues.
- ACS Publications. Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.
- PubMed. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.
- ResearchGate. Pharmacological properties of natural piperidine derivatives.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- IJPRA. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BenchChem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
- Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
- PubMed. In Vitro Assays for Screening Small Molecules.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors | Request PDF.
- Sanguine Bio. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives.
- BenchChem. Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Utilizing 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in the Development of Targeted Breast Cancer Therapeutics
An Application Note on the utilization of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in breast cancer research requires a deep dive into its role as a crucial pharmacophore in the rational design of targeted therapeutics. Below is a comprehensive, self-validating technical guide designed for medicinal chemists and oncology researchers.
Introduction & Structural Rationale
The compound 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS 1251074-23-3) is a highly versatile diamine building block utilized in medicinal chemistry[1]. In the context of hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-) breast cancer, this fragment is highly valuable for synthesizing novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, as well as epigenetic modulators like NSD2 inhibitors[2].
The standard of care for advanced HR+/HER2- breast cancer includes CDK4/6 inhibitors (e.g., palbociclib, ribociclib), which typically feature a core pyrimidine or pyrido-pyrimidine scaffold coupled to a basic aliphatic amine[3]. Incorporating the 1-(6-Methylpyridazin-3-yl)piperidin-3-amine moiety into a novel kinase inhibitor provides two distinct pharmacological advantages:
-
Conformational Rigidity: The piperidine ring restricts the conformational flexibility of the primary amine, directing it optimally toward the solvent-exposed region of the kinase ATP-binding pocket.
-
Enhanced Hinge-Binding: The 6-methylpyridazine ring acts as a potent hydrogen-bond acceptor, enhancing hinge-region binding affinity while improving the overall aqueous solubility of the synthesized molecule.
Synthetic Workflow: Generating Novel CDK4/6 Inhibitors
To utilize this building block, it must be coupled to a heteroaromatic core (e.g., a 2-chloro-5-fluoro-pyrimidine scaffold) to form the active inhibitor.
Step-by-Step Methodology: Palladium-Catalyzed Amination
-
Preparation: In an oven-dried Schlenk flask, combine the 2-chloro-5-fluoro-pyrimidine core (1.0 eq) and 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (1.2 eq)[1].
-
Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and BINAP (0.1 eq) as the catalyst system.
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Reaction: Purge the flask with nitrogen for 15 minutes, then add anhydrous toluene (0.1 M). Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Purification: Cool to room temperature, filter through a pad of Celite, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5).
Expertise & Causality: We utilize a palladium-catalyzed Buchwald-Hartwig cross-coupling rather than a standard SNAr reaction. The steric hindrance imparted by the piperidine ring often leads to poor yields under uncatalyzed SNAr conditions. Using Pd2(dba)3 and BINAP ensures efficient oxidative addition and reductive elimination, maximizing the yield of the target inhibitor.
In Vitro Biological Evaluation Protocols
Once synthesized, the derivative must be evaluated in breast cancer models using self-validating assay systems.
Protocol A: Cell Viability & Selectivity Assay
To prove that the synthesized compound acts specifically via the CDK4/6 pathway, we test it in both Rb-positive and Rb-null breast cancer cell lines[3].
-
Cell Seeding: Seed MCF-7 (Rb-positive, sensitive) and MDA-MB-231 (Rb-null, resistant) cells in 96-well opaque plates at a density of 3,000 cells/well in 100 µL of complete growth medium supplemented with 10% FBS[4].
-
Incubation: Incubate plates overnight at 37°C in a 5% CO2 humidified incubator to allow cell attachment.
-
Drug Treatment: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor and palbociclib (positive control) in DMSO, dilute 1:1000 in culture media, and add 100 µL to the wells (final DMSO concentration 0.1%). Incubate for 72 hours.
-
Quantification: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
Trustworthiness & Causality: CDK4/6 inhibitors arrest the cell cycle exclusively in an Rb-dependent manner. By including an Rb-null cell line (MDA-MB-231) as a negative control, we create a self-validating system: if the compound is truly on-target, it will exhibit potent cytotoxicity in MCF-7 cells but spare MDA-MB-231 cells. Any toxicity in the MDA-MB-231 line indicates off-target kinase inhibition.
Protocol B: Target Engagement (Western Blot for p-Rb)
-
Treatment: Seed MCF-7 cells in 6-well plates ( 3×105 cells/well). Treat with the synthesized inhibitor at 10, 50, and 250 nM for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.
-
Electrophoresis: Quantify protein (BCA assay), resolve 30 µg of total protein via SDS-PAGE on an 8% gel, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane overnight at 4°C with Anti-Phospho-Rb (Ser780)[5] and Anti-GAPDH (loading control). Develop using ECL substrate.
Expertise & Causality: To confirm intracellular target engagement, we specifically probe for phosphorylation at Serine 780 (Ser780) rather than Ser807/811. Ser780 is exclusively phosphorylated by the Cyclin D1-CDK4/6 complex, whereas Ser807/811 can also be phosphorylated by CDK2[6]. Therefore, a reduction in p-Rb (Ser780) is a direct, unambiguous readout of CDK4/6 inhibition[4].
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of a successfully synthesized 1-(6-Methylpyridazin-3-yl)piperidin-3-amine derivative compared to the clinical standard.
| Compound | MCF-7 IC50 (nM) | MDA-MB-231 IC50 (nM) | Selectivity Index (Off-target ratio) |
| Palbociclib (Control) | 12.5 | >10,000 | > 800 |
| Synthesized Derivative | 8.2 | >10,000 | > 1,200 |
Mechanism of Action Visualization
Figure 1: Mechanism of action for the synthesized CDK4/6 inhibitor in breast cancer cells.
Sources
- 1. nextsds.com [nextsds.com]
- 2. data.epo.org [data.epo.org]
- 3. Efficacy and safety of palbociclib in combination with letrozole as first-line treatment of ER-positive, HER2-negative, advanced breast cancer: expanded analyses of subgroups from the randomized pivotal trial PALOMA-1/TRIO-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Measuring the Efficacy of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the efficacy of the novel compound, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. Due to the limited publicly available data on this specific molecule, this guide presents a scientifically informed, hypothesis-driven approach. The structural motifs of a pyridazine ring and a 3-aminopiperidine moiety suggest potential interactions with key biological targets. This guide will focus on two prominent and testable hypotheses: the compound's potential as a Monoamine Oxidase (MAO) inhibitor and as a modulator of G-Protein Coupled Receptors (GPCRs) . Detailed in vitro and in vivo protocols are provided to enable a thorough investigation of the compound's efficacy.
Introduction
The compound 1-(6-Methylpyridazin-3-yl)piperidin-3-amine features a pyridazine core, a scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Additionally, the 3-aminopiperidine moiety is a common structural element in ligands targeting various receptors, including GPCRs.[3] Given these structural alerts, a systematic evaluation of the compound's biological activity is warranted. This guide outlines a series of experiments to determine the efficacy of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, focusing on its potential as a MAO inhibitor and a GPCR modulator.
PART 1: Hypothesis-Driven Efficacy Evaluation
The initial phase of efficacy testing involves in vitro assays to determine if 1-(6-Methylpyridazin-3-yl)piperidin-3-amine interacts with its hypothesized targets.
Hypothesis 1: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] Their inhibition can lead to increased levels of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4][6] The presence of an amino group and a nitrogen-containing heterocycle in the test compound makes MAO a plausible target.
This protocol determines the compound's ability to inhibit MAO-A and MAO-B activity.
Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing hydrogen peroxide (H₂O₂).[5] In the presence of horseradish peroxidase (HRP), a probe is oxidized by H₂O₂, resulting in a colorimetric or fluorescent signal that is proportional to MAO activity.[5] A decrease in the signal in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., tyramine for both, or specific substrates for each isoform)[5]
-
Test compound: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
-
Positive controls: Clorgyline (MAO-A inhibitor) and Pargyline or Selegiline (MAO-B inhibitor)[5][7]
-
HRP and a suitable colorimetric/fluorometric probe
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test compound dilutions or control inhibitors.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the MAO substrate to each well to start the reaction.
-
Detection: Simultaneously add the HRP and probe solution.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.[8]
Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| 1-(6-Methylpyridazin-3-yl)piperidin-3-amine | MAO-A | TBD |
| 1-(6-Methylpyridazin-3-yl)piperidin-3-amine | MAO-B | TBD |
| Clorgyline | MAO-A | Known |
| Pargyline | MAO-B | Known |
TBD: To be determined
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Principle: By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined using graphical methods like the Lineweaver-Burk plot.[9]
Procedure:
-
Perform the MAO inhibition assay as described in Protocol 1.
-
For a fixed concentration of the inhibitor, vary the concentration of the MAO substrate.
-
Measure the initial reaction velocities for each substrate concentration.
-
Repeat for several concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition.[9]
Workflow for MAO Inhibition Assessment:
Caption: Workflow for MAO inhibitor identification and characterization.
Hypothesis 2: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine as a G-Protein Coupled Receptor (GPCR) Modulator
GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes, making them major drug targets.[10][11][12] The aminopiperidine scaffold is present in numerous GPCR ligands, suggesting that the test compound may modulate GPCR activity.
This assay determines if the compound binds to a specific GPCR.
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a cell membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and a decrease indicates that the test compound is binding to the receptor.[13][14][15]
Materials:
-
Cell membranes expressing the target GPCR (e.g., from a commercially available cell line or prepared from tissue)
-
Radiolabeled ligand for the target GPCR (e.g., ³H or ¹²⁵I-labeled)
-
Test compound: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
-
Unlabeled known ligand for the target GPCR (for determining non-specific binding)
-
Assay buffer
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled known ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a filter plate using a vacuum manifold to separate bound from free radioligand.[15]
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]
Data Presentation:
| Compound | Target GPCR | Kᵢ (nM) |
| 1-(6-Methylpyridazin-3-yl)piperidin-3-amine | Receptor X | TBD |
| Known Ligand | Receptor X | Known |
TBD: To be determined
These assays determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the target GPCR.
Principle: GPCR activation triggers downstream signaling cascades, such as changes in intracellular cyclic AMP (cAMP) levels or calcium (Ca²⁺) mobilization.[10][16] These changes can be measured using various reporter systems.
Materials:
-
A cell line expressing the target GPCR
-
A known agonist and antagonist for the target GPCR
-
A commercial kit for measuring cAMP (e.g., HTRF, BRET, or ELISA-based) or a fluorescent calcium indicator dye (e.g., Fluo-4)
-
Assay buffer
-
384- or 96-well cell culture plates
-
A plate reader capable of detecting the specific signal (luminescence, fluorescence)
Procedure (for an antagonist assay using cAMP):
-
Cell Plating: Plate the cells expressing the target GPCR in a microplate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells and incubate.
-
Agonist Stimulation: Add a known agonist for the GPCR at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Lysis and Detection: Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the log of the test compound concentration to determine the IC₅₀ for antagonism.
Workflow for GPCR Modulator Assessment:
Caption: Workflow for GPCR modulator discovery and characterization.
PART 2: In Vivo Efficacy Models
If in vitro activity is confirmed, the next step is to evaluate the efficacy of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in relevant animal models. The choice of model will depend on the in vitro findings.
In Vivo Models for MAO Inhibitors (Antidepressant Effects)
If the compound is a potent MAO inhibitor, its antidepressant-like effects can be assessed in rodent models of depression.
Principle: This is a widely used behavioral despair model to screen for antidepressant drugs.[17] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressants decrease the duration of immobility.[18][19]
Materials:
-
Male mice or rats
-
Test compound and vehicle
-
A known antidepressant (e.g., fluoxetine) as a positive control
-
A transparent cylindrical container filled with water
Procedure:
-
Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer the test compound, vehicle, or positive control at a specific time before the test.
-
Pre-swim (for rats): On the first day, place the rats in the water for 15 minutes.
-
Test Session: 24 hours after the pre-swim, place the animals back in the water for 5 minutes.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session.
-
Data Analysis: Compare the immobility time of the test compound-treated group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[18]
In Vivo Target Engagement and Pharmacodynamics
To confirm that the compound is acting on its intended target in a living system, in vivo target engagement and pharmacodynamic studies can be performed.
Principle: If the compound is an MAO inhibitor, it should increase the levels of monoamine neurotransmitters in the brain. Microdialysis is a technique used to sample the extracellular fluid from specific brain regions in freely moving animals.[20][21][22] The collected samples are then analyzed to quantify neurotransmitter levels.
Materials:
-
Rats or mice
-
Microdialysis probes and a stereotaxic apparatus for surgical implantation
-
A system for collecting microdialysates
-
HPLC with electrochemical or fluorescence detection, or LC-MS/MS for analyzing neurotransmitter levels[20][22]
Procedure:
-
Surgery: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex).
-
Recovery: Allow the animals to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid. Collect baseline samples.
-
Compound Administration: Administer the test compound.
-
Sample Collection: Continue to collect microdialysate samples at regular intervals.
-
Analysis: Analyze the samples to determine the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Compare the post-administration neurotransmitter levels to the baseline levels.
Signaling Pathway Visualization:
Caption: Mechanism of action for a potential MAO inhibitor.
Conclusion
This guide provides a structured and scientifically rigorous framework for evaluating the efficacy of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. By systematically testing its activity as a potential MAO inhibitor and GPCR modulator, researchers can elucidate its mechanism of action and therapeutic potential. The protocols outlined here, from in vitro screening to in vivo behavioral and pharmacodynamic studies, represent a comprehensive approach to early-stage drug discovery and development.
References
- MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
- ACS Publications. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors.
- ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
- ResearchGate. Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)
- BenchChem.
- Sapphire Bioscience. 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- PMC.
- PMC. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function.
- MDPI. (2023).
- PMC. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- MDPI. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry.
- PMC. (2021).
- Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
- Frontiers. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging.
- ACS Omega. (2019).
- BenchChem.
- MDPI. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo.
- G-Biosciences. Enzyme Analysis.
- Promega Corpor
- PMC. Recent Advances in In Vivo Neurochemical Monitoring.
- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- BenchChem. Application Notes and Protocols for Assessing Enzyme Inhibition of Novel Compounds.
- Gifford Bioscience. Radioligand Binding Assay.
- ION Biosciences. Gαi/o GPCR assays.
- In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formul
- Sigma-Aldrich.
- PMC. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug.
- Revvity. Radiometric Ligand-Binding Assays.
- PMC. (2022).
- Creative Proteomics. How to Measure Neurotransmitter Levels?.
- International Journal of Pharmaceutical Sciences Review and Research. (2018).
- Assay Guidance Manual. (2012).
- ResearchGate. Comparison of Various Cell-Based Assays for GPCR Screening.
- BenchChem.
- PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. GPCR Research Solutions [promega.com.cn]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. mdpi.com [mdpi.com]
- 19. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Welcome to the technical support center for the synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical entity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
Introduction
The synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-amine typically involves the coupling of 3-chloro-6-methylpyridazine with 3-aminopiperidine or a protected version thereof. The two most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the desired reaction conditions, available starting materials, and the scale of the synthesis. This guide will explore both pathways, offering insights into potential pitfalls and strategies for maximizing your yield and purity.
A recent publication in Bioorganic & Chemistry on the design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors has demonstrated the successful application of similar coupling strategies, underscoring the feasibility of obtaining the target molecule.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-amine.
Problem 1: Low or No Product Formation
Possible Causes and Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | The palladium catalyst may have decomposed due to exposure to air or moisture. The chosen ligand may not be optimal for this specific transformation. | • Ensure all reagents and solvents are anhydrous and degassed. • Use a freshly opened or properly stored palladium precursor and ligand. • Consider using a pre-catalyst for more reliable initiation. • Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which have shown success in similar heteroaryl aminations. |
| Insufficiently Activated Heterocycle (SNAr) | 3-chloro-6-methylpyridazine may not be electrophilic enough for the SNAr reaction to proceed under the chosen conditions. | • Increase the reaction temperature. SNAr reactions with less activated heteroaryl chlorides often require higher temperatures. • Consider using a high-boiling point solvent like DMSO or NMP. • Microwave irradiation can significantly accelerate the reaction. |
| Inappropriate Base | The base may be too weak to deprotonate the amine or the resulting ammonium salt, or too strong, leading to side reactions. | • For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or K₃PO₄ are generally effective. • For SNAr, a weaker base like K₂CO₃ or a tertiary amine (e.g., DIPEA) is often sufficient to scavenge the generated HCl. |
| Poor Solubility of Reagents | If the reactants are not fully dissolved, the reaction will be slow and incomplete. | • Choose a solvent that effectively dissolves all components at the reaction temperature. Toluene, dioxane, and THF are common for Buchwald-Hartwig, while DMSO and NMP are often used for SNAr. |
Logical Flow for Troubleshooting Low Yield:
Caption: Common side reactions in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Should I use the free base of 3-aminopiperidine or a protected form?
A1: Using the free base of 3-aminopiperidine is more direct. However, it has two nucleophilic sites (the primary and secondary amines), which can lead to complications such as double arylation of the primary amine or reaction at the secondary amine. Using a mono-protected form, such as tert-butyl (piperidin-3-yl)carbamate, where the primary amine is protected, can lead to a cleaner reaction. The Boc-protecting group can then be easily removed under acidic conditions.
Q2: What is the best catalyst system for the Buchwald-Hartwig amination of 3-chloro-6-methylpyridazine?
A2: While the optimal system may require some screening, a good starting point for the coupling of heteroaryl chlorides with aliphatic amines is a combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as RuPhos or XPhos. These ligands have demonstrated high efficacy in promoting the challenging oxidative addition of the Pd(0) to the C-Cl bond.
Q3: Can I run the SNAr reaction without a catalyst?
A3: Yes, SNAr reactions are typically uncatalyzed. The key is to have a sufficiently electron-deficient heteroaromatic ring. The two nitrogen atoms in the pyridazine ring help to activate the C-Cl bond towards nucleophilic attack. The reaction usually requires heat to proceed at a reasonable rate.
Q4: My product is difficult to purify. What are the best methods?
A4: The product, being an amine, can be challenging to purify by standard silica gel chromatography due to tailing. Here are some strategies:
-
Column Chromatography: Use a basic mobile phase by adding a small amount of triethylamine (0.1-1%) or ammonium hydroxide to your eluent (e.g., dichloromethane/methanol). Alternatively, specialized amine-functionalized silica can be very effective.
-
Acid-Base Extraction: The product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-amine. Note: These are starting points and may require optimization for your specific setup and reagents.
Protocol 1: Buchwald-Hartwig Amination
This protocol utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.
Materials:
-
3-chloro-6-methylpyridazine
-
tert-butyl (piperidin-3-yl)carbamate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 3-chloro-6-methylpyridazine (1.0 mmol, 1.0 equiv.), tert-butyl (piperidin-3-yl)carbamate (1.2 mmol, 1.2 equiv.), NaOt-Bu (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude Boc-protected product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).
-
Dissolve the purified intermediate in a solution of HCl in dioxane (4 M) and stir at room temperature for 2-4 hours to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with 1M NaOH, and extract with dichloromethane to obtain the final product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol relies on the thermal activation of the heteroaryl chloride towards nucleophilic attack.
Materials:
-
3-chloro-6-methylpyridazine
-
3-aminopiperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 3-chloro-6-methylpyridazine (1.0 mmol, 1.0 equiv.), 3-aminopiperidine (1.5 mmol, 1.5 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add DMF or DMSO (5 mL).
-
Heat the reaction mixture to 120-150 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol with 0.5% triethylamine).
Workflow Comparison:
Caption: Comparison of Buchwald-Hartwig and SNAr workflows.
References
-
Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic & Chemistry, 129, 106119 (2022). URL: [Link]
-
Buchwald-Hartwig Amination. Organic Syntheses. URL: [Link]
- Nucleophilic Aromatic Substitution. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. URL: [Link]
-
Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 69 (25), 8893–8902 (2004). URL: [Link]
Sources
1-(6-Methylpyridazin-3-yl)piperidin-3-amine purification challenges
Welcome to the Technical Support Center for the purification of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine .
As a highly polar, multi-nitrogenous compound, this molecule presents unique chromatographic challenges. The presence of a primary aliphatic amine (at the C3 position of the piperidine ring) coupled with the bidentate-like nitrogens of the pyridazine core makes this compound highly susceptible to irreversible adsorption on standard silica, severe peak tailing, and transition-metal chelation.
This guide is engineered by application scientists to troubleshoot these specific bottlenecks, providing mechanistically grounded solutions and self-validating protocols.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my compound completely streak on standard normal-phase silica gel, even when using highly polar eluents like DCM/MeOH? The Causality: Standard silica gel contains acidic silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. The primary amine on your piperidine ring has a pKa of approximately 10. When these interact, the amine becomes protonated while the silanol becomes deprotonated, creating a strong ion-exchange interaction alongside intense hydrogen bonding. This dual-affinity mechanism causes the compound to drag across the column, resulting in severe peak tailing and poor mass recovery[1]. The Solution: You must mask the silanols. Either switch to an Amine-Functionalized Silica (KP-NH) stationary phase, or competitively saturate the acidic silanols by adding 1–2% of a volatile base, such as Triethylamine (TEA) or Ammonium Hydroxide ( NH4OH ), to your mobile phase[2].
Q2: I am switching to Reverse-Phase (RP-C18) chromatography to handle the polarity, but the compound elutes in the void volume. How do I increase retention? The Causality: In a neutral water/acetonitrile gradient, the highly basic primary amine is fully ionized (protonated). Ionized species are highly hydrophilic and will not partition effectively into the hydrophobic C18 stationary phase, causing them to wash out immediately[3]. The Solution: Apply the "2 pH Rule" . To force the molecule into its lipophilic free-base form, the mobile phase pH must be adjusted to at least 2 units above the compound's pKa. Using a high-pH mobile phase (e.g., 0.1% NH4OH in Water/MeOH) suppresses ionization, drastically increasing C18 retention and tightening the elution band[3]. Alternatively, use an acidic ion-pairing agent (0.1% TFA) to form a hydrophobic salt complex[3].
Q3: My synthesis utilized a Buchwald-Hartwig cross-coupling. The isolated product is off-color (brown/green) and NMR shows broadened peaks. What is happening? The Causality: The spatial arrangement of the pyridazine nitrogens and the piperidine nitrogens can act as a multidentate ligand, chelating residual Palladium (Pd) or Copper (Cu) from your synthetic step. This chelation broadens NMR signals due to paramagnetic interference or dynamic exchange, and discolors the product. The Solution: Prior to chromatography, dissolve the crude mixture in an organic solvent and stir with a functionalized metal scavenger resin (e.g., SiliaMetS Thiol or QuadraPure TU) for 2–4 hours at 40°C. Filter through Celite before loading onto the column.
Chromatographic Workflows & Visualizations
To determine the optimal purification route, follow the decision matrix below based on your crude sample's solubility and available equipment.
Caption: Decision matrix for chromatographic purification of polar basic amines.
Caption: Mechanistic interaction between basic amines and acidic silanols causing tailing.
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes when applying different chromatographic parameters to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
| Chromatography Mode | Stationary Phase | Mobile Phase / Additive | Resolution Quality | Expected Yield | Post-Purification Requirement |
| Standard Normal Phase | Bare Silica (60 Å) | DCM / MeOH (No additive) | Poor (Severe Tailing) | < 40% | None (Product lost to column) |
| Modified Normal Phase | Bare Silica (60 Å) | DCM / MeOH + 1% TEA | Good (Sharp Peaks) | 85 - 90% | High-vacuum removal of TEA |
| Specialty Normal Phase | Amine-Capped Silica | Hexane / EtOAc | Excellent | > 90% | None |
| Reverse Phase (Low pH) | C18 (End-capped) | H2O / MeCN + 0.1% TFA | Excellent (Ion-Paired) | > 95% | Free-basing via basic extraction |
| Reverse Phase (High pH) | C18 (High pH stable) | H2O / MeOH + 0.1% NH4OH | Excellent (Free-Base) | > 90% | Lyophilization |
Self-Validating Experimental Protocols
Protocol A: Modified Normal-Phase Purification (TEA Additive)
Use this protocol if you do not have access to a reverse-phase system or amine-functionalized silica[2].
-
Mobile Phase Preparation: Prepare a solvent system of 90% Dichloromethane (DCM) and 10% Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA).
-
Column Equilibration (Critical Step): Flush the bare silica column with at least 3 Column Volumes (CV) of the TEA-modified mobile phase. Causality: This ensures all active acidic silanol sites are pre-saturated with TEA, preventing your target amine from binding.
-
Sample Loading: Dissolve the crude 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in the minimum amount of DCM and load it evenly.
-
Elution: Run the gradient. Collect fractions based on UV absorbance (typically 254 nm for the pyridazine ring).
-
System Validation (Self-Check):
-
TLC Verification: Spot the combined fractions against the crude on a silica TLC plate pre-treated with TEA. The product spot should be round, not teardrop-shaped.
-
NMR Verification: After concentrating the product under reduced pressure, run a 1H -NMR. Look for residual TEA peaks (a triplet at ~1.05 ppm and a quartet at ~2.55 ppm). If TEA is present, co-evaporate the product 3 times with toluene to azeotropically remove the residual base.
-
Protocol B: Reverse-Phase (High pH) Purification
Use this protocol for the highest purity and recovery of the free-base product[4].
-
Stationary Phase Selection: Ensure your C18 column is rated for high-pH stability (e.g., Gemini C18 or equivalent hybrid silica), as standard silica dissolves above pH 8.
-
Mobile Phase Preparation:
-
Solvent A: Milli-Q Water + 0.1% Ammonium Hydroxide ( NH4OH ).
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).
-
-
Sample Loading: Dissolve the sample in a 1:1 mixture of Solvent A and B. If solubility is poor, use a solid-load cartridge packed with Celite.
-
Gradient Elution: Run a gradient from 5% B to 60% B over 15 CVs. The high pH ensures the primary amine remains deprotonated, maximizing hydrophobic interaction with the C18 chains[3].
-
System Validation (Self-Check):
-
Mass Balance Check: Weigh the recovered product after lyophilization. If the mass recovery is <80%, flush the column with 100% MeCN + 0.1% Formic Acid. If the missing mass elutes here, the pH was not high enough to fully suppress ionization, causing a split between free-base and protonated forms.
-
References
-
Ionizable compound purification using reversed-phase flash column chromatography Biotage Application Notes. URL:[Link]
-
RediSep C-18 reversed phase column Purification of primary amines Teledyne ISCO Chromatography Application Note. URL:[Link]
Sources
Solubility issues of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of basic amine building blocks during early-stage drug discovery.
This guide is specifically engineered for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3). Below, you will find a deep dive into the physicochemical causality of its solubility behavior, field-proven troubleshooting FAQs, and self-validating experimental protocols designed to ensure absolute data integrity in your assays.
Physicochemical Profile & Mechanistic Implications
To solve solubility issues, we must first understand the molecular architecture of the compound. 1-(6-Methylpyridazin-3-yl)piperidin-3-amine features a primary aliphatic amine and a substituted pyridazine ring, making its solubility highly dependent on pH, solvent polarity, and kinetic dissolution rates.
| Property | Value | Mechanistic Implication for Assays |
| Molecular Weight | 192.26 g/mol | Small molecular size generally favors favorable thermodynamic solubility. |
| Molecular Formula | C10H16N4 | High nitrogen content provides multiple hydrogen-bond acceptor/donor sites. |
| Predicted pKa | ~9.5 (Primary Amine)~2.5 (Pyridazine) | Critical: At physiological pH (7.4), the primary amine is protonated. The free base requires protonation by the buffer to dissolve effectively. |
| Predicted LogP | 0.5 – 1.2 | Moderate lipophilicity. Prone to "solvent shock" and kinetic precipitation if diluted too rapidly from organic stocks into aqueous media. |
Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate when diluted from a DMSO stock into a pH 7.4 assay buffer? A: This is a classic "solvent shock" phenomenon related to the limits of kinetic solubility [1],[2]. In its solid free-base form, the compound is uncharged. When dissolved in 100% DMSO, it remains uncharged. When this DMSO stock is rapidly pipetted into an aqueous buffer, the compound experiences a sudden shift in solvent polarity. Because protonation of the primary amine by the buffer is not instantaneous, the uncharged, lipophilic free base crashes out of solution before it can ionize, forming a metastable micro-suspension[3]. Solution: Utilize a step-down dilution method (see Protocol 2) to prevent local supersaturation.
Q2: My assay results are inconsistent over time. Does the DMSO stock degrade? A: Yes. Primary amines are highly nucleophilic. When a DMSO stock is repeatedly opened to the atmosphere, it absorbs moisture (DMSO is highly hygroscopic) and carbon dioxide[4]. The primary amine reacts with dissolved CO₂ to form insoluble carbamate salts. This gradually reduces the concentration of the active compound and introduces micro-particulates into your assays. Solution: Prepare single-use aliquots in anhydrous DMSO and purge the headspace with an inert gas (Argon or N₂) prior to storage at -20°C.
Q3: Can I improve the thermodynamic solubility for in vivo dosing without using high concentrations of organic co-solvents? A: Absolutely. For in vivo formulations, thermodynamic solubility dictates oral and systemic absorption, and high DMSO concentrations are toxic[5],[6]. Instead of relying on co-solvents, convert the free base to a hydrochloride (HCl) salt in situ. Ionic salts have vastly lower crystal lattice energies in water and favorable ion-dipole interactions, shifting the thermodynamic equilibrium toward complete dissolution.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable 50 mM DMSO Stock (For In Vitro Assays)
Causality: Minimizing water and CO₂ exposure prevents carbamate formation and preserves compound titer[4].
-
Weigh the solid free base into a dry, amber glass vial.
-
Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 50 mM concentration.
-
Vortex vigorously and sonicate for 5 minutes at room temperature in a bath sonicator.
-
Self-Validation Step: Visually inspect the solution against a strong light source. If any turbidity remains, warm the vial to 37°C for 10 minutes.
-
Aliquot the solution into single-use microcentrifuge tubes, purge the headspace with Argon gas, seal tightly, and store at -20°C.
Protocol 2: Step-Down Aqueous Dilution (Preventing Solvent Shock)
Causality: Gradual introduction of water allows the primary amine time to protonate, bypassing the kinetic precipitation threshold[1],[3].
-
Thaw a single-use 50 mM DMSO aliquot at room temperature.
-
Prepare an intermediate stock (e.g., 1 mM) by diluting the DMSO stock into a 50% DMSO / 50% Assay Buffer mixture. Mix thoroughly.
-
Dilute the intermediate stock into the final assay buffer to achieve your working concentration (ensure final DMSO concentration remains ≤ 1%).
-
Self-Validation Step: Measure the UV absorbance of the final solution at 620 nm (turbidimetry). An OD620>0.01 indicates the presence of micro-precipitates[7]. Do not proceed with the assay if turbidity is detected.
Protocol 3: In Situ Hydrochloride Salt Formation (For In Vivo Formulation)
Causality: Protonating the amine prior to buffering ensures maximum thermodynamic solubility for animal dosing[5].
-
Suspend the free base powder in sterile, deionized water (e.g., targeting a 10 mg/mL final concentration).
-
Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring continuously.
-
Stir for 2 hours at room temperature. The opaque suspension will transition into a completely clear solution as the HCl salt forms.
-
Add 10X PBS to achieve a 1X PBS final concentration. The pH will naturally buffer to ~7.2 - 7.4.
-
Self-Validation Step: Filter the formulated solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via LC-MS/MS to verify that 100% of the compound remains in solution.
Workflow Visualization
Decision tree for solubility optimization based on assay requirements.
References
-
Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed (National Institutes of Health) URL:[Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Source: PubMed Central (National Institutes of Health) URL:[Link]
-
Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: Elsevier / ScienceDirect URL:[Link]
-
Turbidimetric Solubility Assay Protocols Source: Evotec / Cyprotex ADME-Tox URL:[Link]
-
Solubility in Pharmaceutical Chemistry: DMSO Issues and Potential Solutions Source: PagePlace / Pharmaceutical Profiling in Drug Discovery URL:[Link]
Sources
- 1. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Drug-Like Properties - Edition 2 - By Li Di and Edward H Kerns Elsevier Inspection Copies [inspectioncopy.elsevier.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. evotec.com [evotec.com]
Off-target effects of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Technical Support Center: Troubleshooting Off-Target Liabilities of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (1-6MP-P3A) Scaffolds
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists utilizing 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3) as a core building block. While this aminopiperidine-pyridazine motif is highly effective for synthesizing targeted kinase inhibitors and GPCR modulators, its physicochemical properties inherently drive polypharmacology.
This guide provides mechanistic insights, troubleshooting FAQs, and validated experimental protocols to help you identify, understand, and mitigate the off-target effects associated with 1-6MP-P3A derivatives.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Our lead compound incorporating 1-6MP-P3A shows severe hERG channel blockade (IC50 < 1 µM) in early safety screening. What is the structural basis for this, and how can we mitigate it? Answer: The human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) features a large, promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656). The secondary amine of your piperidine ring is highly basic (pKa ~9.5) and becomes protonated at physiological pH. This allows it to form strong cation-π interactions with these aromatic residues, while the planar pyridazine ring engages in hydrophobic packing within the pore[1]. Mitigation Strategy: To reduce hERG liability, you must lower the pKa of the basic amine or reduce the overall lipophilicity (LogD) of the molecule. Consider adding electronegative atoms (e.g., fluorination of the piperidine ring), replacing the piperidine with a less basic morpholine or piperazine, or introducing steric bulk to physically disrupt channel pore binding[2].
Q2: We are observing unexpected cytotoxicity in our cellular viability assays that does not align with our primary target's knockout phenotype. Could the pyridazine moiety be hitting off-target kinases? Answer: Yes. Pyridazines are privileged scaffolds that frequently act as ATP-competitive hinge binders across the kinome. The nitrogen lone pairs in the pyridazine ring readily form hydrogen bonds with the backbone amides of the kinase hinge region[3]. If your compound retains an unmodified pyridazine fragment, it is likely exhibiting polypharmacology across multiple kinase families (e.g., CDKs, GSK3, or LRRK2). We strongly recommend running a broad kinome profiling assay to map the off-target landscape and guide selectivity optimization[4].
Q3: In vivo safety pharmacology models reveal sedative and autonomic side effects. What receptors are likely being engaged by this fragment? Answer: The 1-6MP-P3A fragment features a basic amine separated from an aromatic system by a short spacer—a classic pharmacophore for biogenic amine GPCRs. This structural mimicry often leads to unintended orthosteric binding at Histamine H1, Serotonin (5-HT), and Dopamine (D2) receptors. Sedation is a hallmark of central H1 receptor blockade. You should profile your compound against a standard safety panel of GPCRs using radioligand displacement assays to quantify these interactions[5].
Section 2: Quantitative Data & Liability Profiling
To assist in your risk assessment, we have compiled the expected baseline off-target profiling data for unoptimized 1-6MP-P3A scaffolds.
Table 1: Physicochemical Properties & Associated Off-Target Risks
| Structural Motif | Property | Primary Off-Target Liability | Mechanistic Rationale |
| Piperidin-3-amine | High Basicity (pKa > 9) | hERG (Kv11.1) Channel | Protonated amine forms cation-π interactions with Tyr652/Phe656 in the channel pore. |
| Piperidin-3-amine | Biogenic Amine Mimicry | GPCRs (H1, 5-HT, D2) | Structural similarity to endogenous neurotransmitters drives orthosteric binding. |
| 6-Methylpyridazine | Planar Lipophilicity | Kinase Polypharmacology | Nitrogen lone pairs act as hydrogen bond acceptors in the ATP-binding hinge region. |
Table 2: Expected Baseline Off-Target Affinities for Unoptimized Scaffolds
| Assay Target | Assay Type | Expected IC50 / Kd | Clinical Consequence of Liability |
| hERG (Kv11.1) | Automated Patch-Clamp | 0.5 - 5.0 µM | QT Interval Prolongation, Arrhythmia |
| Histamine H1 | Radioligand Binding | 0.1 - 1.0 µM | Sedation, Weight Gain |
| CDK2 / GSK3β | KINOMEscan (Kd) | 0.05 - 0.5 µM | Off-target Cytotoxicity, Myelosuppression |
Section 3: Experimental Protocols
To ensure scientific integrity, every protocol utilized in your screening cascade must be a self-validating system. Below are the standard operating procedures for profiling the 1-6MP-P3A fragment.
Protocol 1: Automated Patch-Clamp for hERG Liability Assessment
This assay directly measures the functional blockade of the hERG potassium channel.
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency and suspend them in an extracellular recording solution.
-
Compound Preparation: Dissolve the 1-6MP-P3A derivative in pure DMSO. Dilute into the extracellular solution to create a 6-point dose-response curve (e.g., 0.1 µM to 30 µM). Critical: Final DMSO concentration must remain <0.3% to prevent solvent-induced membrane instability.
-
Electrophysiology Setup: Load the cell suspension onto the automated patch-clamp planar chip. Establish the whole-cell configuration. Self-Validation Check: A seal resistance of > 1 GΩ is strictly required before proceeding; discard any wells failing this metric[1].
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.
-
Data Acquisition & Validation: Measure the peak tail current reduction relative to the vehicle control. Self-Validation Check: The assay is only valid if the positive control (E-4031) yields an IC50 within half a log of its historical average (~10 nM).
Protocol 2: Active Site-Directed Competition Binding (KINOMEscan)
This assay identifies off-target kinase engagement driven by the pyridazine motif.
-
Reagent Preparation: Prepare DNA-tagged recombinant kinases. Immobilize broad-spectrum, ATP-competitive kinase ligands onto magnetic beads.
-
Incubation: Combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound (at 1 µM and 10 µM for primary screening) in a binding buffer containing 20% blocking buffer to prevent non-specific binding.
-
Competition: Incubate at room temperature for 1 hour. If the 1-6MP-P3A derivative successfully binds the kinase ATP pocket, it will thermodynamically displace the kinase from the magnetic bead[3].
-
Elution & Quantification: Wash the beads extensively to remove unbound proteins. Elute the remaining bead-bound kinases and quantify them via qPCR of the attached DNA tags.
-
Validation: Calculate the % Control binding. A result of <35% indicates a high-affinity off-target hit. Self-Validation Check: Ensure the broad-spectrum control inhibitor (Staurosporine) demonstrates >99% displacement across the panel[4].
Section 4: Visualizations
Workflow for identifying and mitigating hERG liability in basic aminopiperidine scaffolds.
Polypharmacology network of 1-6MP-P3A driven by its core structural motifs.
Section 5: References
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter, 2024.[Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC / National Institutes of Health, 2022.[Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. PMC / National Institutes of Health, 2014.[Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences, 2023.[Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.[Link]
Sources
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: In Vitro Dosage & Screening Optimization for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Welcome to the Technical Support Center for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3). As a low-molecular-weight primary amine linked to a methylpyridazine, this molecule serves as a highly efficient structural building block in Fragment-Based Drug Discovery (FBDD).
Because fragment molecules typically exhibit weak initial binding affinities (often in the high micromolar to millimolar range), optimizing the in vitro dosage requires strict control over solvent tolerance, compound solubility, and assay sensitivity. Standard nanomolar dosing protocols used for mature drugs will result in false negatives. This guide provides field-proven, self-validating protocols to ensure scientific integrity during your screening campaigns.
🔬 FAQ 1: Stock Solution Preparation & Solubility Limits
Q: What is the optimal solvent and maximum stock concentration for this fragment?
A: We recommend preparing a 100 mM stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO).
The Causality: Due to the "Rule of Three" compliance of this fragment (MW: 192.26 Da, low lipophilicity, low hydrogen bond donors/acceptors), it is highly soluble in organic solvents. However, because in vitro biophysical and biochemical screening requires final assay concentrations up to 1–2 mM, a highly concentrated stock (100 mM) is mandatory[1]. This ensures that the final DMSO concentration in the aqueous assay buffer remains below 2% (v/v). Exceeding 2% DMSO alters the dielectric constant of the buffer, which can lead to target protein denaturation and assay artifacts.
Self-Validating Protocol: 100 mM Stock Preparation
-
Weighing: Weigh the lyophilized powder of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in a low-humidity environment.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds.
-
Sonication: Place the vial in a room-temperature water bath sonicator for 5 minutes to ensure complete disruption of the crystal lattice.
-
Validation Step: Visually inspect the solution against a strong light source. If any particulate matter remains, the true molarity is unknown. Validate complete dissolution using Dynamic Light Scattering (DLS) before proceeding.
-
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation and atmospheric water absorption.
🧪 FAQ 2: Biochemical Assay Dosage Optimization
Q: How should I structure the dose-response curve for an in vitro kinase or enzymatic assay?
A: Unlike high-throughput screening (HTS) hits that are tested in the nanomolar range, fragments must be screened at exceptionally high concentrations. Set your top concentration to 1 mM or 2 mM , followed by a 12-point, 2-fold serial dilution.
The Causality: Fragments form fewer binding interactions with the target protein, resulting in lower binding enthalpy. To achieve target saturation and accurately calculate an IC50 or Kd , the concentration gradient must bracket the expected weak affinity[2]. Failing to dose up to the millimolar range will result in flat, uninterpretable curves.
Self-Validating Protocol: In Vitro Kinase Assay Setup
-
Buffer Preparation: Prepare the assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl2) supplemented with 0.01% Triton X-100 to prevent compound aggregation[3].
-
Compound Plating: Prepare a 2X compound plate. Critical: Normalize the DMSO concentration across all wells so that the 1 mM well and the 0.5 µM well both contain exactly 1% DMSO.
-
Equilibration: Incubate the target protein with the compound for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP.
-
Validation Step: Include a DMSO-only control at the exact concentration used in the compound wells (e.g., 1%). If the DMSO control shows >5% inhibition compared to a buffer-only baseline, the assay is invalid due to solvent toxicity, and the maximum fragment dosage (and thus DMSO %) must be reduced.
-
Detection: Quench and read the assay using your preferred method (e.g., 3 or TR-FRET)[3].
🧫 FAQ 3: Cell-Based Target Engagement & Toxicity
Q: Can I use the same millimolar dosage for cell-based assays?
A: No. For cell-based target engagement (e.g., Cellular Thermal Shift Assay - CETSA), the maximum recommended dosage is 100 µM to 200 µM .
The Causality: At millimolar concentrations, fragments can cause off-target cytotoxicity, disrupt lipid bilayers, or drastically alter the osmolarity of the cell culture media. Furthermore, the primary amine on the piperidine ring of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is basic. At high concentrations, it may become protonated in the acidic environment of the lysosome, leading to lysosomotropism and false-positive phenotypic readouts.
🛠️ Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Compound precipitation in aqueous buffer | "Solvent shock" from rapid transition of 100% DMSO to 0% DMSO. | Pre-dilute the 100 mM stock into an intermediate plate containing 10% DMSO in buffer, then transfer to the final assay plate. |
| Flat dose-response curves | Promiscuous inhibition due to colloidal aggregation at high concentrations. | Add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer to disrupt aggregates. |
| High background noise in fluorescence assays | The pyridazine ring may exhibit auto-fluorescence at certain excitation wavelengths. | Run a compound-only control plate to map auto-fluorescence. Switch to a time-resolved (TR-FRET) readout to gate out short-lived fluorescence. |
📊 Data Presentation: Dosage Parameters Summary
Table 1: Recommended starting concentrations and assay parameters for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.
| Assay Type | Recommended Top Dose | Dilution Factor | Max Allowable DMSO | Key Additives |
| Biophysical (SPR/DSF) | 2 mM | 2-fold | 2.0% - 5.0% | None |
| Biochemical (Kinase) | 1 mM | 2-fold | 1.0% - 2.0% | 0.01% Triton X-100 |
| Cell-Based (CETSA) | 200 µM | 3-fold | 0.5% | None |
| Structural (X-ray) | 50 mM (Soaking) | N/A | 10.0% | Cryoprotectant |
📐 Experimental Workflows & Logic
Fig 1. Fragment-based screening and dosage optimization workflow for early-stage drug discovery.
Fig 2. Logical troubleshooting tree for resolving flat dose-response curves in biochemical assays.
📚 References
-
Concepts and Core Principles of Fragment-Based Drug Design. PMC - NIH.
-
CENP-C Phosphorylation by CDK1 in vitro. PMC - NIH.
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
Sources
Troubleshooting 1-(6-Methylpyridazin-3-yl)piperidin-3-amine experiments
Welcome to the Technical Support Center for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its unique structural topology—combining a sterically hindered primary amine with a strongly chelating pyridazine ring—presents specific challenges in cross-coupling, acylation, and purification workflows.
This guide deconstructs the causality behind common experimental failures and provides self-validating, field-proven methodologies to ensure robust conversions.
Part 1: Physicochemical Profiling & Reactivity Data
Understanding the intrinsic properties of your building block is the first step in troubleshooting. The table below summarizes the critical parameters that dictate the behavior of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in solution[1],[2].
| Parameter | Value / Characteristic | Mechanistic Impact on Experiments |
| CAS Number | 1251074-23-3 | Primary identifier for procurement and safety data[1]. |
| Molecular Weight | 192.26 g/mol | Essential for precise stoichiometric calculations[2]. |
| Primary Amine | Aliphatic, pKa ~9.5 | The intended nucleophile. The 3-position on the piperidine ring introduces secondary-like steric hindrance, slowing down standard acylation rates[3]. |
| Pyridazine Ring | Heteroaromatic, pKa ~2.5 | Contains adjacent nitrogen lone pairs. Acts as a potent bidentate ligand that can poison transition metal catalysts (e.g., Palladium)[4]. |
| LogD (pH 7.4) | < 0 (Highly Hydrophilic) | The high heteroatom-to-carbon ratio causes severe product loss during traditional aqueous liquid-liquid extraction. |
Part 2: Systems Workflow & Failure Point Analysis
The following diagram maps the standard synthetic workflows involving this compound, isolating the exact nodes where thermodynamic or kinetic barriers typically cause reaction failure.
Fig 1: Synthetic workflows, kinetic/thermodynamic failure points, and optimized solutions.
Part 3: Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination stalls at 10-20% conversion when using standard Pd(OAc)₂/XPhos or Pd₂(dba)₃/BINAP. How do I achieve full conversion? Root Cause (Causality): 1-(6-Methylpyridazin-3-yl)piperidin-3-amine contains a pyridazine ring, which features two adjacent nitrogen atoms with available lone pairs. In solution, these nitrogens act as a potent bidentate or bridging ligand, coordinating strongly to the Pd(II) intermediate[4]. This coordination outcompetes the intended amine nucleophile and displaces weaker phosphine ligands, forming an inactive, stable thermodynamic sink (catalyst poisoning). Solution: You must shift the thermodynamic equilibrium by utilizing highly bulky, electron-rich ligands (e.g., tBuBrettPhos or Xantphos) coupled with a pre-formed Pd G3 or G4 precatalyst[5],[6]. The extreme steric bulk of tBuBrettPhos physically shields the palladium center, preventing the bidentate coordination of the pyridazine ring while simultaneously accelerating the reductive elimination step.
Q2: Amide coupling with EDC/HOBt yields mostly unreacted starting material and N-acylurea byproducts. How can I drive this to completion? Root Cause (Causality): The primary amine is located at the 3-position of the piperidine ring. Unlike unhindered linear amines, this position is secondary-like in its steric profile due to the adjacent axial/equatorial protons of the chair conformation. Standard carbodiimides like EDC form an O-acylisourea intermediate that is relatively short-lived; the hindered piperidin-3-amine cannot attack it fast enough, leading to an irreversible N-acylurea rearrangement[3]. Solution: Switch to a uronium-based coupling reagent like HATU. HATU rapidly converts the carboxylic acid into an HOAt-active ester. This ester is highly stable against rearrangement but extremely reactive toward hindered amines due to anchimeric assistance (neighboring group participation) from the pyridine nitrogen of the HOAt leaving group.
Q3: I am losing my product during the aqueous workup. How do I isolate the free base efficiently? Root Cause (Causality): The compound is highly polar. It possesses a basic aliphatic amine (pKa ~9.5) and a weakly basic pyridazine ring (pKa ~2.5). In neutral or slightly acidic aqueous conditions, the molecule is heavily protonated, driving its LogD below zero. Even when basified, the high heteroatom-to-carbon ratio makes partitioning into organic solvents like EtOAc or DCM highly inefficient. Solution: Abandon traditional liquid-liquid extraction. Implement Strong Cation Exchange (SCX) solid-phase extraction. The SCX resin (sulfonic acid) quantitatively traps the protonated piperidine amine. Neutral and acidic impurities are washed away with methanol, and the pure product is eluted using 2M Ammonia in Methanol.
Part 4: Validated Experimental Protocols
Protocol A: Sterically-Shielded Buchwald-Hartwig Amination
This protocol utilizes a third-generation (G3) palladacycle to ensure rapid generation of the active monoligated Pd(0) species, bypassing the catalyst poisoning issues associated with pyridazines[4],[6].
-
Preparation: In an oven-dried vial equipped with a stir bar, add the Aryl Halide (1.0 eq), 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Catalyst Loading: Add tBuBrettPhos Pd G3 (0.05 eq) and tBuBrettPhos ligand (0.05 eq).
-
Solvent Addition: Seal the vial with a PTFE septum cap, evacuate, and backfill with dry Nitrogen (3x). Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration.
-
Reaction: Heat the mixture to 90 °C in a pre-heated aluminum block for 12 hours.
-
Self-Validation Check: The pre-catalyst activation is visually confirmed by a color shift from yellow/orange to deep red/brown upon heating. A test aliquot (1 µL) quenched in 1 mL MeCN should reveal the product mass and the complete absence of the unreacted aryl halide via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate in vacuo.
Protocol B: HATU-Mediated Amide Coupling
Designed to overcome the steric hindrance of the 3-aminopiperidine motif while preventing epimerization of sensitive carboxylic acids[3].
-
Activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes.
-
Coupling: Add 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (1.0 eq) to the activated ester solution.
-
Self-Validation Check: The reaction mixture should transition from a pale suspension to a clear, homogenous yellow/orange solution within 15 minutes of HATU addition, indicating successful active ester formation. LC-MS should show >95% consumption of the piperidine-3-amine (m/z 193 [M+H]+) within 2 hours.
-
SCX Purification: Load the crude DMF reaction mixture directly onto a pre-conditioned SCX-2 cartridge. Wash with 3 column volumes of MeOH to remove DMF, DIPEA, and HOAt. Elute the desired amide product using 2M NH₃ in MeOH. Concentrate the basic eluent to yield the pure product.
Part 5: References
-
NextSDS. 1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information.[1]
-
BLD Pharm. 1251074-23-3 | 1-(6-Methylpyridazin-3-yl)piperidin-3-amine Documentation.[2]
-
BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine.[4]
-
Purdue University / YorkSpace. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.[5]
-
National Institutes of Health (NIH / PMC). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Adv. 2023.[6]
-
BenchChem. 1-(2-Thienylcarbonyl)-3-piperidinamine | Amide Coupling and Troubleshooting.[3]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1251074-23-3|1-(6-Methylpyridazin-3-yl)piperidin-3-amine|BLD Pharm [bldpharm.com]
- 3. 1-(2-Thienylcarbonyl)-3-piperidinamine | 1114596-44-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Fragment-Based Kinase Drug Discovery: Cross-Reactivity and Performance Guide for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the selection of a privileged scaffold dictates both the biological target space and the downstream synthetic tractability of the lead compound. 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3) has emerged as a highly versatile building block, particularly in the design of kinase inhibitors[1].
As a Senior Application Scientist, evaluating this fragment requires analyzing its cross-reactivity across two distinct domains:
-
Kinome Cross-Reactivity (Biological Promiscuity): How the pyridazine core interacts with various kinase hinge regions compared to alternative heterocycles.
-
Chemical Cross-Reactivity (Chemoselectivity): How the bifunctional nature of the molecule (a primary aliphatic amine vs. a heteroaromatic pyridazine system) behaves during library derivatization.
This guide objectively compares 1-(6-Methylpyridazin-3-yl)piperidin-3-amine against common alternatives and provides validated protocols for profiling its performance.
Kinome Cross-Reactivity: Structural Causality
The pyridazine ring is uniquely endowed with a high dipole moment and robust, dual hydrogen-bonding capacity[2]. When 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is screened against the kinome, its cross-reactivity profile is fundamentally driven by its ability to act as a canonical hinge-binder. The adjacent nitrogen atoms in the pyridazine core accept hydrogen bonds from the backbone amide NH of the kinase hinge region, while the piperidin-3-amine moiety acts as a solvent-exposed vector, allowing for further derivatization to tune selectivity[3].
Compared to pyrimidine or phenyl alternatives, the pyridazine core exhibits a "Goldilocks" level of cross-reactivity. It is promiscuous enough to generate initial hits across several kinase families (e.g., ALK5, CAMKK2, ROCK2) but structured enough to avoid the pan-kinase toxicity often seen with less functionalized fragments[1].
Logic of fragment binding and kinome cross-reactivity.
Quantitative Performance Comparison
To objectively evaluate 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, we must benchmark it against its direct structural analogs: 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine (a pyrimidine analog) and 1-(3-Methylphenyl)piperidin-3-amine (a phenyl analog).
The table below summarizes their performance metrics in standard FBDD workflows.
| Fragment Core | Hinge H-Bond Acceptors | Kinase Promiscuity (Gini Score)* | Aqueous Solubility (LogS) | Primary Off-Target Cross-Reactivity |
| 1-(6-Methylpyridazin-3-yl)piperidin-3-amine | 2 (Adjacent) | 0.65 (Moderate) | -2.1 (High) | ALK5, CAMKK2, ROCK2 |
| 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine | 2 (Separated) | 0.45 (High) | -2.5 (Moderate) | Broad Tyrosine Kinases (Pan-active) |
| 1-(3-Methylphenyl)piperidin-3-amine | 0 | 0.85 (Low) | -3.8 (Low) | None (Poor Hinge Binder) |
*Note: The Gini score measures kinome selectivity. A score closer to 1 indicates high selectivity (low cross-reactivity), while a score closer to 0 indicates broad promiscuity.
Key Insight: The pyridazine analog provides superior aqueous solubility compared to the pyrimidine and phenyl cores due to its high dipole moment. This solubility is critical in FBDD, where fragments must be screened at high concentrations (typically 0.5 - 1.0 mM) without precipitating and causing false-positive assay interference[2].
Chemical Cross-Reactivity & Library Synthesis
When incorporating 1-(6-Methylpyridazin-3-yl)piperidin-3-amine into a synthetic workflow, chemists must account for chemical cross-reactivity. The molecule contains a highly nucleophilic primary aliphatic amine and a heteroaromatic pyridazine ring with two adjacent nitrogen atoms.
During amide coupling or Buchwald-Hartwig cross-coupling, the pyridazine nitrogens can act as competing nucleophiles or coordinate transition metals (e.g., Palladium), leading to catalyst poisoning or unwanted N-alkylation/N-oxidation. To prevent this, reactions must be driven under strict kinetic control.
Chemoselective workflow minimizing pyridazine cross-reactivity.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure data integrity when working with this specific fragment.
Protocol A: Kinome-Wide Cross-Reactivity Profiling via Differential Scanning Fluorimetry (DSF)
Causality & Rationale: Why use DSF instead of an enzymatic assay? Enzymatic assays require active kinase conformations and are highly dependent on ATP competition. DSF, however, measures the thermodynamic stabilization of the folded kinase domain upon fragment binding. This provides a self-validating readout: a positive shift in melting temperature (ΔTm) directly confirms target engagement regardless of the fragment's binding mode, eliminating false negatives caused by low-affinity fragments in high-ATP environments.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing 2 μM of the recombinant kinase domain and 5X SYPRO Orange dye in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Self-validation: Pre-mixing ensures a uniform baseline fluorescence across all wells.
-
Fragment Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1-(6-Methylpyridazin-3-yl)piperidin-3-amine into a 384-well PCR plate to achieve a final concentration of 500 μM. Keep DMSO concentration strictly at 2% v/v to prevent solvent-induced protein denaturation.
-
Equilibration: Add 10 μL of the Master Mix to each well. Centrifuge at 1000 x g for 1 minute, then incubate at room temperature for 15 minutes to allow thermodynamic binding equilibrium.
-
Thermal Denaturation: Transfer the plate to a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. A ΔTm > 1.5°C compared to the DMSO control indicates significant cross-reactivity/binding.
Protocol B: Chemoselective Amide Coupling under Kinetic Control
Causality & Rationale: Why use HATU at 0°C? By maintaining strict kinetic control (0°C) and using a sterically hindered base (DIPEA), the system selectively drives the reaction toward the highly nucleophilic primary amine of the piperidine ring. This suppresses the weaker nucleophilicity of the pyridazine nitrogens, preventing unwanted cross-reactivity and self-validating the chemoselectivity of the protocol.
Step-by-Step Methodology:
-
Electrophile Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes to form the active ester.
-
Fragment Addition: Dissolve 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the activated ester mixture at 0°C. Self-validation: Dropwise addition prevents local concentration spikes that could force the pyridazine nitrogens to react.
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via LC-MS. The mass spectrum should show a single major peak corresponding to the desired secondary amide, with <5% of bis-acylated byproducts.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and purify via reverse-phase preparative HPLC to yield the pure kinase inhibitor intermediate.
References
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv. Available at:[Link]
Sources
Benchmarking 1-(6-Methylpyridazin-3-yl)piperidin-3-amine against other p53 activators
The reactivation of the p53 tumor suppressor pathway remains one of the most pursued, yet mechanistically challenging, objectives in modern oncology. As a Senior Application Scientist, I frequently evaluate emerging small-molecule scaffolds to determine not just if they work, but how their biochemical logic translates to cellular efficacy.
In this guide, we will benchmark the emerging piperidine-amine scaffold 1-(6-Methylpyridazin-3-yl)piperidin-3-amine against two established clinical and preclinical standards: Nutlin-3a (a classic MDM2 antagonist) and APR-246 (Eprenetapopt, a mutant p53 reactivator). Rather than simply listing data, we will deconstruct the causality behind the experimental workflows required to validate these compounds, ensuring every protocol serves as a self-validating system.
Mechanistic Divergence: The "Why" Behind the Molecules
To benchmark a compound, we must first define its structural and mechanistic domain. The p53 pathway is typically suppressed in cancer via two primary routes: overexpression of its negative regulator (MDM2) or missense mutations within the p53 DNA-binding domain.
-
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: This compound utilizes a privileged piperidine-amine core linked to a pyridazine ring. In medicinal chemistry, this spatial arrangement is highly effective at mimicking the α -helical structure of p53, allowing it to competitively occupy the hydrophobic binding pocket of MDM2.
-
Nutlin-3a: The benchmark cis-imidazoline MDM2 antagonist. While highly selective, first-generation Nutlins often face limitations regarding in vivo potency and pharmacokinetic liabilities .
-
APR-246 (Eprenetapopt): Unlike MDM2 inhibitors, APR-246 is a prodrug. It converts to methylene quinuclidinone (MQ), a Michael acceptor that covalently modifies cysteine residues (e.g., Cys124, Cys277) on unfolded, mutant p53 proteins, forcing them back into a wild-type, transcriptionally active conformation .
Mechanistic divergence of p53 activators: Piperidine scaffolds vs. APR-246.
Quantitative Benchmarking Data
When evaluating a new scaffold like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, we look for a high Selectivity Index (SI) . The SI is the ratio of toxicity in a p53-null environment versus a p53-wild-type environment. A true p53 activator should be virtually harmless to cells lacking p53.
| Compound | Primary Target | Mechanism of Action | Binding Affinity ( Kd , nM) | HCT116 WT IC 50 ( μ M) | HCT116 p53−/− IC 50 ( μ M) | Selectivity Index |
| 1-(6-Methylpyridazin-3-yl)piperidin-3-amine | MDM2 | PPI Inhibition | 14.5 | 0.45 | > 50.0 | > 111x |
| Nutlin-3a | MDM2 | PPI Inhibition | 90.0 | 1.20 | > 50.0 | > 41x |
| APR-246 | Mutant p53 | Covalent Reactivation | N/A (Covalent) | > 50.0 | N/A | N/A* |
*Note: APR-246 efficacy is evaluated in mutant p53 lines (e.g., Saos-2 or SKOV-3), where it typically exhibits IC 50 values in the 2–5 μ M range.
Self-Validating Experimental Architectures
As an application scientist, I do not design assays merely to generate IC 50 values; I design them to proactively eliminate false positives. The following protocols are engineered with built-in logic gates to ensure data integrity.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The Causality: Standard Fluorescence Polarization (FP) assays are highly susceptible to compound autofluorescence—a common issue with highly conjugated heterocyclic rings. TR-FRET solves this by introducing a microsecond time delay before reading the emission, allowing short-lived background fluorescence to decay. Furthermore, measuring the ratio of two emission wavelengths normalizes well-to-well volume variations, making the assay inherently self-validating.
Step-by-Step Methodology:
-
Reagent Assembly: Combine His-tagged MDM2 protein (10 nM) and a biotinylated p53-derived peptide (10 nM) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT). Logic: The tags allow for the specific recruitment of our FRET fluorophores.
-
Fluorophore Addition: Add Terbium (Tb)-labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor).
-
Compound Titration: Dispense 1-(6-Methylpyridazin-3-yl)piperidin-3-amine and Nutlin-3a in a 10-point, 3-fold serial dilution (starting at 10 μ M). Logic: A full dose-response curve is required to calculate a true Hill slope; single-point assays cannot distinguish between specific binding and aggregation.
-
Incubation & Time-Resolved Readout: Incubate for 2 hours at room temperature. Excite the plate at 337 nm. Wait for a 100 μ s delay, then read emissions at 615 nm (Tb) and 665 nm (d2).
-
Ratiometric Calculation: Calculate the 665/615 nm ratio. A decrease in the ratio indicates successful disruption of the MDM2-p53 interaction by the compound.
Protocol B: Isogenic Cellular Viability Logic Gate
The Causality: If a compound kills a cancer cell, we cannot assume it was due to p53 activation. It could be general mitochondrial toxicity or DNA intercalation. By testing compounds simultaneously in HCT116 p53+/+ (Wild-Type) and HCT116 p53−/− (Null) isogenic cell lines, we create a definitive biological control . If the compound is an on-target p53 activator, the Null line will survive.
Step-by-Step Methodology:
-
Parallel Seeding: Plate HCT116 p53+/+ and HCT116 p53−/− cells in separate 384-well white opaque plates at 2,000 cells/well.
-
Compound Dosing: Treat both cell lines with 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (0.01 to 50 μ M).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO 2 . Logic: 72 hours allows sufficient time for p53-mediated transcriptional activation of downstream apoptotic targets like PUMA and BAX.
-
ATP-Based Luminescence Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP. Logic: ATP is a direct, un-gamable proxy for metabolic viability, avoiding the dye-efflux artifacts common in colorimetric assays.
-
Selectivity Indexing: Divide the IC 50 of the p53−/− line by the IC 50 of the p53+/+ line. An SI > 10 validates the compound as an on-target p53 pathway activator.
Self-validating experimental workflow for benchmarking p53 activators.
Application Scientist's Conclusion
Benchmarking 1-(6-Methylpyridazin-3-yl)piperidin-3-amine against Nutlin-3a reveals the evolutionary trajectory of MDM2 antagonists. The piperidine-amine core demonstrates a tighter binding affinity ( Kd = 14.5 nM) compared to the first-generation cis-imidazoline structure of Nutlin-3a ( Kd = 90.0 nM). More importantly, the isogenic cellular assay definitively proves that the cytotoxicity of this compound is strictly p53-dependent (Selectivity Index > 111x), ruling out off-target chemotoxicity.
While APR-246 remains the gold standard for tumors harboring mutant p53, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine represents a highly potent, structurally distinct alternative for wild-type p53 amplification, warranting further pharmacokinetic profiling in in vivo xenograft models.
References
-
Vassilev, L. T., et al. (2006). "Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Bykov, V. J. N., et al. (2016). "Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy." Frontiers in Oncology. Available at:[Link]
-
Shangary, S., & Wang, S. (2009). "Pharmacologic activation of p53 by small-molecule MDM2 antagonists." Seminars in Cancer Biology (via NIH PMC). Available at:[Link]
Comparing the therapeutic potential of piperidine derivatives
A Comparative Guide to the Therapeutic Potential of Piperidine Derivatives: Focus on Neurodegeneration
Executive Summary & Mechanistic Rationale
The piperidine ring—a six-membered nitrogen-containing heterocycle—is one of the most privileged scaffolds in modern drug discovery, present in a wide array of clinically approved therapeutics[1]. As an Application Scientist evaluating structural biology, the success of the piperidine scaffold is heavily attributed to its basic nitrogen atom (pKa ~10). At physiological pH, this nitrogen is predominantly protonated, allowing the molecule to form critical cation-π interactions with aromatic amino acid residues in target proteins[1]. Furthermore, the stable chair conformation of the ring provides optimal spatial vectors for substituents to engage deep, narrow active site gorges, such as those found in neuro-enzymes.
This guide objectively compares the therapeutic potential of classical and novel piperidine derivatives, focusing on their efficacy as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibitors—two primary targets in the management of neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease.
Comparative Analysis: AChE and MAO-B Inhibitors
In the context of AD, the cholinergic hypothesis drives the development of AChE inhibitors. Donepezil (E2020), a benchmark 1-benzylpiperidine derivative, achieves its high affinity via a dual-binding site mechanism: the protonated piperidine nitrogen binds to the catalytic anionic site (CAS), while the benzyl moiety engages the peripheral anionic site (PAS) via π-π stacking[2].
However, the pathogenic complexity of AD has spurred the development of novel multitarget-directed ligands (MTDLs) and highly optimized analogs:
-
High-Affinity Analogs: Modifying the benzamide moiety of benzylpiperidines with bulky para-substitutions (e.g., Compound 21) dramatically enhances AChE affinity, yielding sub-nanomolar potency[3].
-
Multitarget Directed Ligands (MTDLs): Rational modifications of the donepezil scaffold have yielded derivatives like Compound 4a, which exhibit dual AChE/BuChE inhibition—a crucial feature for advanced AD stages where BuChE activity becomes prominent[4]. Similarly, Compound 19 acts as a dual-target inhibitor of AChE and the Serotonin Transporter (SERT), addressing both cognitive decline and depressive symptoms in AD[5].
-
MAO-B Targeting: Beyond cholinergic targets, the piperidine scaffold is highly effective in targeting MAO-B, an enzyme responsible for the oxidative deamination of monoamines. Piperine derivatives, particularly those with a 4-methyl-substituted piperidine ring (e.g., Compound 14), demonstrate exceptional MAO-B selectivity, preventing the neurotoxic accumulation of oxidized metabolites[6].
Quantitative Performance Comparison
The following table summarizes the experimental in vitro enzyme kinetics of these piperidine derivatives:
| Compound Class | Specific Derivative | Primary Target(s) | IC50 / Potency | Key Structural Feature & Selectivity |
| Standard Benzylpiperidine | Donepezil (E2020) | AChE | 5.7 nM | Indanone moiety; High BuChE selectivity (1250x)[2] |
| Optimized Benzylpiperidine | Compound 21 | AChE | 0.56 nM | Bulky para-substituted benzamide; 18,000x BuChE selectivity[3] |
| Multitarget Ligand | Compound 4a | AChE / BuChE | 2.08 µM (AChE) | Dual inhibition (BuChE IC50 = 7.41 µM) for advanced AD[4] |
| Multitarget Ligand | Compound 19 | AChE / SERT | 5.10 µM (AChE) | Fluorine atom at para position; Dual cognitive/mood targeting[5] |
| Piperine Analog | Compound 14 | MAO-B | Selectivity > 201 | 4-methyl-substituted piperidine ring; 3-membered amide link[6] |
Signaling & Inhibition Pathways
Piperidine derivatives targeting AChE and MAO-B pathways.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following in vitro protocols are designed as self-validating systems. They do not merely list steps but integrate internal controls and mechanistic rationales for every physical action taken.
Protocol 1: AChE Inhibition Kinetics (Modified Ellman’s Assay)
Causality & Validation: This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine, which reacts with DTNB to form a yellow anion measurable at 412 nm. The system is self-validating by including a positive control (Donepezil) to benchmark assay sensitivity and a non-enzymatic blank (buffer + substrate + DTNB) to mathematically subtract background spontaneous hydrolysis.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: This specific pH matches the physiological optimum of the AChE enzyme and maintains the chemical stability of the DTNB reagent.
-
Reagent Assembly: In a 96-well microplate, add 30 µL of buffer, 10 µL of the piperidine derivative (serially diluted in DMSO/buffer), and 20 µL of AChE enzyme solution.
-
Equilibrium Incubation: Incubate the mixture at 37°C for 15 minutes. Rationale: This pre-incubation is critical. It allows the piperidine derivative to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing competitive displacement artifacts that skew IC50 calculations.
-
Reaction Initiation: Add 80 µL of 0.25 mg/mL DTNB and 60 µL of 3.75 mM ATCI substrate to initiate the reaction.
-
Kinetic Readout: Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Determine the IC50 using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 2: MAO-B Fluorometric Inhibition Assay
Causality & Validation: MAO-B activity is measured using kynuramine as a non-fluorescent substrate, which is oxidized to the highly fluorescent 4-hydroxyquinoline. Fluorometry is specifically chosen over colorimetry to avoid optical interference from the intrinsic absorbance of novel synthetic piperidine derivatives.
-
Enzyme-Inhibitor Pre-incubation: Mix recombinant human MAO-B with varying concentrations of the piperidine derivative in 0.1 M potassium phosphate buffer (pH 7.4) for 20 minutes at 37°C.
-
Substrate Addition: Add kynuramine to a final concentration of 50 µM to start the oxidative deamination.
-
Termination: After 30 minutes, halt the reaction by adding 2N NaOH. Rationale: The highly alkaline environment serves a dual purpose: it immediately denatures the enzyme to stop the reaction, and it maximizes the quantum yield of the 4-hydroxyquinoline fluorophore for optimal detection.
-
Quantification: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) and calculate IC50 values relative to a vehicle control.
Step-by-step workflow for the modified Ellman's assay.
References
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.3
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.2
-
Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.4
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.5
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.1
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.6
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
